molecular formula C12H14N2 B058480 2-pyrrolidin-2-yl-1H-indole CAS No. 112565-42-1

2-pyrrolidin-2-yl-1H-indole

Cat. No.: B058480
CAS No.: 112565-42-1
M. Wt: 186.25 g/mol
InChI Key: OMBLRQAOBHNNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-2-yl-1H-indole is a nitrogen-containing heterocyclic compound that serves as a versatile and valuable building block in advanced organic synthesis and pharmaceutical research. This compound features a fused indole and pyrrolidine structure, making it a key intermediate for constructing complex molecules with specific biological and chemical properties. In pharmaceutical development , this compound is extensively utilized as a synthetic intermediate, particularly in the discovery and development of drugs targeting neurological disorders. Its structural motifs are relevant in neuroscience research , where it is employed in studies investigating receptor interactions and signaling pathways within the brain, aiding in the understanding of cognitive functions and potential treatments for mental health conditions. The pyrrolidine ring is a recognized pharmacophore known for improving the physicochemical parameters and ADME/TOX (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates. Research into pyrrolidine derivatives has demonstrated their potential for significant biological activities, including analgesic and anti-inflammatory effects, often through mechanisms involving enzyme inhibition. Beyond life sciences, this compound finds applications in material science as a building block for developing advanced polymers and coatings, enhancing their chemical stability and durability. Chemical Specifications: • CAS Number: 112565-42-1 • Molecular Formula: C12H14N2 • Molecular Weight: 186.26 g/mol • Storage: Store at 0-8°C This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBLRQAOBHNNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394665
Record name 2-pyrrolidin-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112565-42-1
Record name 2-pyrrolidin-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-pyrrolidin-2-yl-1H-indole: Physicochemical Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 2-pyrrolidin-2-yl-1H-indole and its derivatives. This class of compounds, characterized by the fusion of a pyrrolidine ring to an indole scaffold, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.

Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of the parent compound, this compound, is not extensively available in publicly accessible literature. However, based on the constituent indole and pyrrolidine moieties, a number of properties can be predicted. The indole ring system imparts a degree of aromaticity and potential for π-π stacking interactions, while the pyrrolidine ring introduces a basic nitrogen atom and conformational flexibility.

For related compounds, some data is available. For instance, for the structurally similar pyrrolidin-2-one, the following properties have been reported:

PropertyValueReference
Molecular Weight85.10 g/mol [1]
Boiling Point245 °C[1]
Melting Point25 °C[1]
LogP-0.8[1]

It is important to note that the fusion of the indole ring will significantly alter these properties. The indole moiety is known to influence the lipophilicity and basicity of adjacent functional groups. Researchers are advised to perform experimental determination of these properties for this compound to obtain accurate values for use in drug design and development.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, several general synthetic strategies for constructing pyrrolidine-containing indole derivatives have been described. These methods can be adapted to target the desired compound.

One common approach involves the reaction of an appropriately substituted indole precursor with a pyrrolidine building block. For example, a Fischer indole synthesis could be employed using a pyrrolidinyl ketone or aldehyde. Alternatively, a nucleophilic substitution or cross-coupling reaction could be used to attach the pyrrolidine ring to a pre-formed indole scaffold.[2][3]

A potential synthetic workflow is outlined below:

G Indole Indole Precursor (e.g., 2-bromo-1H-indole) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Stille Coupling) Indole->Coupling Pyrrolidine Pyrrolidine Derivative (e.g., 2-(tributylstannyl)pyrrolidine) Pyrrolidine->Coupling Product This compound Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification

Figure 1. A potential synthetic strategy for this compound via cross-coupling.

General Experimental Considerations:

  • Starting Materials: High-purity indole and pyrrolidine starting materials are crucial for achieving good yields and minimizing side products.

  • Catalyst System: The choice of palladium catalyst and ligands is critical for the efficiency of the cross-coupling reaction.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is necessary to maximize the yield of the desired product.

  • Purification: Chromatographic techniques, such as column chromatography or preparative HPLC, are typically required to isolate the pure compound.

Biological Activity and Signaling Pathways

The biological activities of the specific compound this compound are not well-documented. However, the broader class of indole and pyrrolidine-containing molecules exhibits a wide range of pharmacological effects, suggesting potential therapeutic applications.

Derivatives of indole are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] The indole nucleus is a common feature in many biologically active natural products and synthetic drugs.

Similarly, the pyrrolidine ring is a prevalent scaffold in medicinal chemistry, contributing to the potency and selectivity of many drugs.[5] Pyrrolidine derivatives have been investigated for their activity against a variety of targets, including enzymes and receptors.

A novel indole derivative has been reported to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[6] This compound was found to inhibit the activity of Smoothened (SMO), a key component of the Hh pathway.[6]

The general mechanism of Hedgehog signaling is depicted below:

G cluster_0 Without Hh Ligand cluster_1 With Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU GLI GLI SUFU->GLI sequesters Repression Transcriptional Repression GLI->Repression Hh Hh Ligand PTCH1_2 PTCH1 Hh->PTCH1_2 SMO_2 SMO PTCH1_2->SMO_2 inhibition lifted GLI_2 GLI (active) SMO_2->GLI_2 activates Activation Transcriptional Activation GLI_2->Activation

Figure 2. Simplified Hedgehog signaling pathway.

Furthermore, certain pyrrolidine derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways, which play a crucial role in the innate immune response.[7] These compounds can inhibit the activation of downstream signaling cascades, leading to anti-inflammatory effects.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While specific experimental data for the parent compound is limited, the known biological activities of related indole and pyrrolidine derivatives highlight the potential of this chemical class. Further research is warranted to synthesize and characterize this compound and its analogs, and to explore their therapeutic potential in various disease areas. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Spectroscopic Profile of 2-pyrrolidin-2-yl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-pyrrolidin-2-yl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure

Figure 1: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for indole and pyrrolidine derivatives.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.1br sIndole N-H
~7.6dIndole H-4
~7.4dIndole H-7
~7.1-7.2mIndole H-5, H-6
~6.5sIndole H-3
~4.5tPyrrolidine H-2'
~3.3tPyrrolidine H-5'
~2.9br sPyrrolidine N-H
~1.8-2.2mPyrrolidine H-3', H-4'

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~138Indole C-2
~136Indole C-7a
~128Indole C-3a
~122Indole C-5
~121Indole C-6
~120Indole C-4
~111Indole C-7
~102Indole C-3
~60Pyrrolidine C-2'
~47Pyrrolidine C-5'
~35Pyrrolidine C-3'
~26Pyrrolidine C-4'

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (Indole)
~3300N-H stretch (Pyrrolidine)
~3100-3000C-H stretch (Aromatic)
~2980-2850C-H stretch (Aliphatic)
~1600, 1450C=C stretch (Aromatic)
~1470C-N stretch
~740C-H bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data

m/zFragmentation
186[M]⁺ (Molecular Ion)
117Loss of pyrrolidine moiety
70Pyrrolidine fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logical Relationships

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_State Solid Sample (for IR) Sample->Solid_State Volatilization Introduction into MS Sample->Volatilization NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer (ATR) Solid_State->IR_Acq MS_Acq Mass Spectrometer (EI) Volatilization->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Ion Detection & m/z Analysis MS_Acq->MS_Proc NMR_Interp Chemical Shift & Coupling Analysis NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Ion & Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Elucidation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Figure 2: General workflow for spectroscopic analysis.

The Discovery and First Synthesis of 2-pyrrolidin-2-yl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyrrolidin-2-yl-1H-indole scaffold is a significant heterocyclic motif that garners interest in medicinal chemistry due to its structural resemblance to endogenous biomolecules, particularly the amino acid tryptophan. This technical guide delineates a plausible historical first synthesis of this compound, leveraging the foundational Fischer indole synthesis. Herein, we provide detailed experimental protocols, predicted analytical data, and a discussion of the molecule's potential biological significance in the context of drug discovery. The information is structured to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] Its fusion with a pyrrolidine ring at the 2-position creates the this compound core, a structure with inherent chirality and the potential for diverse biological interactions. This compound can be viewed as a bioisostere of tryptamine or tryptophan, where the ethylamine side chain is constrained within a pyrrolidine ring. Such conformational restriction is a common strategy in drug design to enhance binding affinity and selectivity for biological targets.[2][3]

While a singular seminal publication detailing the "discovery" of this compound is not prominent in the historical literature, its conceptualization and synthesis can be logically traced to the application of classic organic reactions to novel building blocks. This guide proposes a retrosynthetic analysis and a forward synthesis based on the venerable Fischer indole synthesis, a powerful and versatile method for indole ring formation discovered by Emil Fischer in 1883.[4]

Retrosynthetic Analysis and Proposed First Synthesis

The most logical and historically relevant approach to the first synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.

Our retrosynthetic analysis pinpoints phenylhydrazine and 2-acetylpyrrolidine as the key starting materials. The latter, a ketone-functionalized pyrrolidine, provides the requisite carbon framework for the pyrrolidine moiety at the C2 position of the indole.

G This compound This compound Fischer Indole Synthesis Fischer Indole Synthesis This compound->Fischer Indole Synthesis Phenylhydrazone Intermediate Phenylhydrazone Intermediate Fischer Indole Synthesis->Phenylhydrazone Intermediate Phenylhydrazine Phenylhydrazine Phenylhydrazone Intermediate->Phenylhydrazine 2-Acetylpyrrolidine 2-Acetylpyrrolidine Phenylhydrazone Intermediate->2-Acetylpyrrolidine

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis and are adapted for the specific substrates required for the synthesis of this compound.

Synthesis of the Phenylhydrazone of 2-Acetylpyrrolidine

Objective: To synthesize the key phenylhydrazone intermediate from phenylhydrazine and N-protected 2-acetylpyrrolidine. An N-protected version of 2-acetylpyrrolidine, such as the N-Boc derivative, is proposed to prevent side reactions involving the secondary amine of the pyrrolidine ring under acidic conditions.

Materials:

  • N-Boc-2-acetylpyrrolidine

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2-acetylpyrrolidine (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 drops).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Fischer Indole Synthesis and Deprotection

Objective: To cyclize the phenylhydrazone intermediate to form the protected indole and subsequently remove the Boc protecting group.

Materials:

  • N-Boc-2-acetylpyrrolidine phenylhydrazone (from step 3.1)

  • Polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid (e.g., ZnCl2, H2SO4)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Trifluoroacetic acid (TFA) or HCl in dioxane

Procedure:

  • Add the N-Boc-2-acetylpyrrolidine phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at room temperature with vigorous stirring.

  • Heat the mixture to 80-100°C for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-pyrrolidin-2-yl-1H-indole.

  • Purify the crude product by column chromatography on silica gel.

  • For deprotection, dissolve the purified N-Boc protected indole in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Redissolve the residue in a minimal amount of solvent and precipitate the final product, this compound, as a salt or neutralize to obtain the free base.

Data Presentation

As no direct experimental data for the first synthesis is available, the following tables present predicted data based on the proposed synthetic route and analysis of structurally similar compounds.

Table 1: Predicted Reaction Parameters
ParameterValueNotes
Phenylhydrazone Formation
Theoretical Yield>90%Based on typical hydrazone formation reactions.
Fischer Indole Synthesis
Theoretical Yield60-75%Typical yields for the Fischer indole synthesis can vary.
Deprotection
Theoretical Yield>95%Acid-catalyzed Boc deprotection is generally high-yielding.
Overall Yield 51-68%Estimated overall yield for the three-step sequence.
Table 2: Predicted Spectroscopic Data for this compound
¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~8.10br s
~7.60d
~7.35d
~7.10t
~7.05t
~6.30s
~4.50t
~3.20 - 3.00m
~2.10 - 1.80m
~1.60br s
¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~140.0C-2 (Indole)
~136.0C-7a (Indole)
~128.0C-3a (Indole)
~121.5C-5 (Indole)
~120.0C-6 (Indole)
~119.5C-4 (Indole)
~110.5C-7 (Indole)
~101.0C-3 (Indole)
~60.0C-2 (Pyrrolidine)
~46.0C-5 (Pyrrolidine)
~34.0C-3 (Pyrrolidine)
~25.0C-4 (Pyrrolidine)
Mass Spectrometry (Predicted)
m/z Assignment
186[M]⁺
117[M - C₄H₉N]⁺ (loss of pyrrolidine)
70[C₄H₈N]⁺ (pyrrolidinyl fragment)

Biological Significance and Potential Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its structural similarity to tryptophan suggests potential interactions with targets that recognize this essential amino acid.

Potential Biological Activities:

  • Anticancer: Many indole derivatives exhibit anticancer properties by targeting various cellular mechanisms, including tubulin polymerization, kinase inhibition, and apoptosis induction.[5]

  • Antimicrobial: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal activities.[6]

  • Neurological Activity: Due to its resemblance to neurotransmitters like serotonin, this scaffold could potentially interact with receptors and enzymes in the central nervous system.

Hypothetical Signaling Pathway Interaction:

Given the prevalence of indole-based compounds as kinase inhibitors, a plausible mechanism of action for derivatives of this compound could involve the inhibition of a protein kinase signaling pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR).

G cluster_0 EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates 2-pyrrolidin-2-yl-1H-indole_derivative 2-pyrrolidin-2-yl-1H-indole_derivative 2-pyrrolidin-2-yl-1H-indole_derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a dedicated publication, its creation is a logical extension of well-established synthetic methodologies. The Fischer indole synthesis provides a robust and plausible route for its initial preparation. The inherent structural features of this compound, particularly its relationship to biologically active indoles and its nature as a constrained amino acid analogue, mark it as a scaffold of continuing interest for the development of novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to understand, synthesize, and further explore the potential of this valuable heterocyclic core.

References

The Therapeutic Promise of 2-Pyrrolidin-2-yl-1H-indole Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of an indole nucleus with a pyrrolidine ring to form the 2-pyrrolidin-2-yl-1H-indole scaffold presents a compelling starting point for the design of novel therapeutic agents. This heterocyclic system combines the rich biological profile of indoles, which are central to many natural products and approved drugs, with the versatile stereochemistry of the pyrrolidine moiety. While direct research on the unsubstituted this compound core is emerging, a wealth of data on closely related analogs, particularly spiro- and substituted indole-pyrrolidine hybrids, highlights the significant therapeutic potential of this structural class. This technical guide provides an in-depth overview of the known and potential biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the indole-pyrrolidine framework have demonstrated significant promise as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action for these compounds often involves the inhibition of critical enzymes and proteins that drive cancer progression.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various indole-pyrrolidine derivatives are summarized below. The data, primarily from in vitro studies, showcases the potency of these compounds, often in the low micromolar to nanomolar range.

Compound ClassDerivativeCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
Spirooxindole-pyrrolidineCompound 5g MCF-7 (Breast)MTT Assay2.8[1]
Spirooxindole-pyrrolidineCompound 5l MCF-7 (Breast)MTT Assay3.4 - 4.5[1]
Spirooxindole-pyrrolidineCompound 5n MCF-7 (Breast)MTT Assay3.4 - 4.5[1]
Spirooxindole-pyrrolidineCompound 5g MDA-MB-231 (Breast)MTT Assay4.3 - 8.4[1]
Pyrrolidin-2-one-hydrazoneIndole derivative 14 IGR39 (Melanoma)MTT Assay10.40 ± 1.35[2]
Pyrrolidin-2-one-hydrazoneIndole derivative 14 MDA-MB-231 (Breast)MTT Assay19.77 ± 1.86[2]
Pyrrolyl-indole-carbohydrazideCompound 3h T47D (Breast)Not Specified2.4[3]
Pyrrolyl-indole-carbohydrazideCompound 3k T47D (Breast)Not Specified10.6[3]
Indole-Aryl-AmideCompound 2 MCF-7 (Breast)Not Specified0.81[4]
Indole-Aryl-AmideCompound 2 PC3 (Prostate)Not Specified2.13[4]
Indole-Aryl-AmideCompound 4 HT29 (Colon)Not Specified0.96[5]
Indole-Aryl-AmideCompound 4 HeLa (Cervical)Not Specified1.87[5]
Indole-Aryl-AmideCompound 4 MCF-7 (Breast)Not Specified0.84[5]
Indole-Aryl-AmideCompound 5 HT29 (Colon)Not SpecifiedIC50 in µM range[4]
Pyrido-indole-one hybridCompound 9c MDA-MB-231 (Breast)Not Specified0.77 ± 0.03
Pyrido-indole-one hybridCompound 9c 4T1 (Breast)Not Specified3.71 ± 0.39
Pyrido-indole-one hybridCompound 9c MCF-7 (Breast)Not Specified4.34 ± 0.31
Benzo[d]imidazol-2-yl)methylene)indolin-2-oneCompound 8l MDA-MB-231 (Breast)Not Specified3.26 ± 0.24[6]
Benzo[d]imidazol-2-yl)methylene)indolin-2-oneCompound 8l 4T1 (Breast)Not Specified5.96 ± 0.67[6]
Signaling Pathways in Anticancer Activity

Indole-pyrrolidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One of the prominent mechanisms involves the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK2 CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2->G1_S_Transition p27 p27 p27->CDK2 Inhibition IndolePyrrolidine Indole-Pyrrolidine Derivatives IndolePyrrolidine->EGFR Inhibition IndolePyrrolidine->CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 signaling pathways by indole-pyrrolidine derivatives.

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of indole-pyrrolidine derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add DMSO or other solvent to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: A Potential New Frontier

The indole nucleus is a common feature in many antimicrobial agents. While specific data on this compound derivatives is limited, related heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole and pyrrolidine derivatives against various microorganisms.

Compound ClassDerivativeMicroorganismGram StainMIC (µg/mL)Reference
Indole-1,2,4-triazole conjugateCompound 6f Candida albicansN/A2[7]
Indole-1,2,4-triazole conjugateVariousCandida tropicalisN/AAs low as 2[7]
Spiro[oxindole-pyrrolidine]Compound 5a Staphylococcus aureusPositive3.9[8]
Spiro[oxindole-pyrrolidine]Compound 5i Candida albicansN/A31.5[8]
Pyrrolidine-thiazoleCompound 51a Bacillus cereusPositive21.70 ± 0.36[3]
Pyrrolidine-thiazoleCompound 51a Staphylococcus aureusPositive30.53 ± 0.42[3]
Indole-thiadiazoleCompound 2h Staphylococcus aureusPositive6.25[9]
Indole-triazoleCompound 3d Staphylococcus aureusPositive6.25[9]
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

mic_workflow start Start prepare_dilutions Prepare serial dilutions of the test compound in broth start->prepare_dilutions inoculate Inoculate each well with a standardized microbial suspension prepare_dilutions->inoculate incubate Incubate at the appropriate temperature and duration inoculate->incubate observe_growth Visually inspect for microbial growth (turbidity) incubate->observe_growth determine_mic Identify the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Some dispiro indole-pyrrolidine and 2-pyrrolidinone derivatives have been shown to possess anti-inflammatory properties.[1][10]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of some pyrrolidinone derivatives have been evaluated by their ability to inhibit enzymes involved in the inflammatory process.

Compound ClassDerivativeTargetAssay TypeIC50 (µM)Reference
Pyrrolidin-2,5-dioneCompound 13e COX-2In vitro enzyme inhibition0.98[2]
2-PyrrolidinoneCompound 14d LOXIn vitro enzyme inhibition80 (0.08 mM)[10]
2-PyrrolidinoneCompound 14e LOXIn vitro enzyme inhibition70.5 (0.0705 mM)[10]
Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Workflow:

edema_workflow start Start acclimatize Acclimatize rats to experimental conditions start->acclimatize measure_initial_paw Measure initial paw volume acclimatize->measure_initial_paw administer_compound Administer test compound or vehicle (control) measure_initial_paw->administer_compound induce_edema Inject carrageenan into the sub-plantar region of the paw administer_compound->induce_edema measure_paw_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_paw_volume calculate_inhibition Calculate the percentage inhibition of edema measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Methodology:

  • Animal Preparation: Use adult rats, typically Wistar or Sprague-Dawley, and measure the initial volume of their hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to different groups of animals.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Measure the paw volume at various time points after carrageenan injection (e.g., every hour for up to 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Neuroprotective Properties: A Glimmer of Hope for Neurodegenerative Diseases

Indole-based structures are known to possess neuroprotective effects, often attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.

Potential Mechanisms of Neuroprotection

While specific data for this compound derivatives is not yet widely available, related indole compounds have shown neuroprotective effects through various mechanisms, including:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

  • Modulation of Serotonin Receptors: Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have shown affinity for 5-HT1A receptors, which are implicated in mood and cognition.[11]

  • Anti-amyloid Aggregation: Some indole-phenolic compounds have demonstrated the ability to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease.[12]

Experimental Protocols: Neuroprotection Assays

In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Workflow:

neuroprotection_workflow start Start seed_cells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat cells with test compound incubate1->pretreat induce_stress Expose cells to H₂O₂ pretreat->induce_stress incubate2 Incubate for a specified period induce_stress->incubate2 assess_viability Assess cell viability (e.g., using MTT assay) incubate2->assess_viability end End assess_viability->end

Caption: Workflow for an in vitro neuroprotection assay.

Detailed Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide.

  • Assessment of Cell Viability: After incubation, assess the cell viability using a method like the MTT assay.[12][13] An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery. The existing data on closely related analogs strongly suggest potential for potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The modular nature of this scaffold allows for extensive chemical modification, providing a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully elucidate their structure-activity relationships and identify lead candidates for preclinical and clinical development.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-pyrrolidin-2-yl-1H-indole in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 2-pyrrolidin-2-yl-1H-indole is limited. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties. The experimental protocols and data tables presented herein are illustrative and intended to guide researchers in their own investigations of this and similar molecules.

The development of any new chemical entity for pharmaceutical or research applications hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact a compound's formulation, bioavailability, and shelf-life. This technical guide outlines the essential experimental protocols for evaluating the solubility and stability of this compound, a molecule of interest given its indole and pyrrolidine moieties, which are common in bioactive compounds.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[1] Solubility is typically assessed in a range of solvents to support various stages of research and development, from in vitro assays to formulation. Common solvents for these assessments include water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).[2]

Two primary types of solubility are often measured: thermodynamic and kinetic.

  • Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[3][4]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (often in DMSO) to an aqueous buffer. It is a higher-throughput method often used in early discovery.[1][3]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method) [4][5]

  • Preparation: Add an excess amount of solid this compound to pre-determined volumes of the selected solvents (e.g., water, PBS pH 7.4, ethanol) in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[5]

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A standard calibration curve should be prepared for accurate quantification.[4]

Protocol 2: Kinetic Solubility Assessment [1]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Dispense a small volume of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate format.

  • Incubation & Detection: After a short incubation period (e.g., 1-2 hours), measure the amount of compound that has precipitated. This can be done by nephelometry (light scattering) or by separating the precipitate and quantifying the soluble portion via HPLC-UV or UV/Vis spectroscopy.[4]

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25ValueValueEquilibrium (Shake-Flask)
PBS (pH 7.4)25ValueValueEquilibrium (Shake-Flask)
Ethanol25ValueValueEquilibrium (Shake-Flask)
DMSO25ValueValueEquilibrium (Shake-Flask)
PBS (pH 7.4)25ValueValueKinetic (DMSO stock)

Note: Values are placeholders for experimentally determined data.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

G start Start: Excess Solid Compound solvent Add Selected Solvent (e.g., Water, PBS, Ethanol) start->solvent agitate Agitate at Constant Temp (24-48 hours) solvent->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate supernatant Collect Supernatant separate->supernatant quantify Quantify Concentration (e.g., HPLC-UV) supernatant->quantify result Result: Equilibrium Solubility quantify->result

Equilibrium Solubility Experimental Workflow

Stability Assessment

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life. A stability-indicating assay method (SIAM) is a validated analytical procedure used to detect changes in the concentration of the active ingredient over time due to degradation.[6][7] Such methods must be able to separate the intact drug from its degradation products.[6]

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under conditions more severe than standard storage.[6] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 3: Forced Degradation Study [8][9]

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions: Subject the solutions to a variety of stress conditions in parallel:

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base).

  • Quantification: Analyze the samples using a stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

The structure of this compound suggests several potential areas of instability:

  • Oxidation: The indole ring is susceptible to oxidation, which can occur at various positions.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other reactions, though this is less common for these specific ring systems.

  • Photodegradation: Aromatic systems like indole can be sensitive to light.

The pyrrolidine ring is generally stable, but like other secondary amines, it can be susceptible to oxidation.

The results of forced degradation studies should be summarized to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)% Parent Compound Remaining% Total DegradantsNumber of Degradants Detected
1 M HCl (60°C)24ValueValueValue
1 M NaOH (60°C)24ValueValueValue
3% H₂O₂ (RT)24ValueValueValue
Thermal (80°C)48ValueValueValue
Photolytic (UV)24ValueValueValue

Note: Values are placeholders for experimentally determined data.

The development of a stability-indicating method is a logical process that flows from stress testing to method validation.

G start Prepare Compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze Stressed Samples sample->analyze hplc_dev Develop HPLC Method (Column, Mobile Phase, etc.) hplc_dev->analyze specificity Assess Specificity: Separate Parent from Degradants analyze->specificity specificity->hplc_dev Failed validate Validate Method (ICH Guidelines) (Accuracy, Precision, Linearity) specificity->validate Successful final_method Final Stability-Indicating Method validate->final_method

Stability-Indicating Method Development Workflow

Conclusion

References

CAS number and commercial suppliers for 2-pyrrolidin-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 2-pyrrolidin-2-yl-1H-indole, consolidating available data on its chemical identity, commercial availability, and putative relevance in research and drug development. Due to the limited specific public information on this compound, this guide also incorporates general knowledge of the constituent indole and pyrrolidine scaffolds to provide a broader context for its potential applications.

Chemical Identity and Properties

Quantitative data for this compound is summarized below.

Identifier/PropertyValue
CAS Number 112565-42-1[1]
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.26 g/mol [2]
IUPAC Name 2-(pyrrolidin-2-yl)-1H-indole[1]
Canonical SMILES C1CC(C1)C2=CC3=CC=CC=C3N2
MDL Number MFCD02663481[2]

Commercial Availability

This compound is available from several commercial suppliers, primarily for research and development purposes. The table below lists some of these suppliers.

Supplier
Sigma-Aldrich[3][4]
AChemBlock[4]
AOBChem[4]
Accela ChemBio Inc.[4]
Ambeed, Inc.[4]
Apollo Scientific Ltd[4]
AstaTech, Inc.[4]
BLD Pharmatech[4]
Chem Impex International, Inc.

Note: Availability and purity levels should be confirmed with the respective suppliers.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the public domain. However, the synthesis of pyrrolidine and indole derivatives is well-documented in organic chemistry literature. General synthetic strategies often involve multi-step processes.

A conceptual experimental workflow for the synthesis of a substituted pyrrolidine-indole compound is outlined below. This is a generalized representation and not a validated protocol for the specific target compound.

G cluster_0 Starting Materials Indole Precursor Indole Precursor Reaction Reaction Indole Precursor->Reaction Pyrrolidine Precursor Pyrrolidine Precursor Pyrrolidine Precursor->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Caption: Conceptual Experimental Workflow for Synthesis.

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been detailed in the available literature, the indole and pyrrolidine moieties are key pharmacophores in numerous biologically active compounds.

The indole nucleus is a common feature in molecules targeting a wide range of biological processes, including anticancer, antimicrobial, and antiviral activities.[5] Similarly, the pyrrolidine ring is a versatile scaffold found in many bioactive compounds, contributing to their three-dimensional structure and interaction with biological targets.[6] Pyrrolidine derivatives have shown potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[7] The combination of these two scaffolds in this compound suggests its potential for investigation in various therapeutic areas, particularly in drug development and neurological research.[2]

Given the diverse roles of indole and pyrrolidine derivatives, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action. This is a generalized model and does not represent a confirmed pathway for this compound.

G Compound This compound Target Cellular Target (e.g., Receptor, Enzyme) Compound->Target Binding Signaling_Cascade Intracellular Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical Signaling Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidin-2-yl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the features of both the indole and pyrrolidine rings, provides a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide offers a comprehensive review of the current literature on this compound and its related structures, encompassing synthetic methodologies, pharmacological activities, and their underlying mechanisms of action.

Synthetic Strategies

The synthesis of the this compound core and its derivatives often involves multi-step sequences, leveraging established methods for the construction of both the indole and pyrrolidine rings. While a definitive, universally adopted protocol for the parent compound is not extensively detailed in singular reports, a general and adaptable synthetic workflow can be conceptualized from various reported methodologies for analogous structures.

A plausible and commonly employed synthetic route commences with the construction of a suitable indole precursor, followed by the introduction of the pyrrolidine moiety. Key synthetic strategies include:

  • Pictet-Spengler Reaction: This powerful reaction can be utilized to construct the pyrrolidine ring by reacting a tryptamine derivative with an appropriate aldehyde or ketone, followed by cyclization.

  • 1,3-Dipolar Cycloaddition: Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, can undergo a [3+2] cycloaddition reaction with an activated indole-based dipolarophile to furnish the pyrrolidinyl-indole scaffold.

  • Reductive Amination: The reaction of an indole derivative bearing a suitable keto or aldehyde functionality at the 2-position with a pyrrolidine precursor, followed by reduction, can also lead to the desired product.

Experimental Protocol: A Generalized Approach for the Synthesis of N-Protected 2-(Pyrrolidin-2-yl)-1H-indole

The following represents a generalized experimental protocol for the synthesis of an N-protected 2-(pyrrolidin-2-yl)-1H-indole derivative, which is a common intermediate for further functionalization.

Step 1: Synthesis of 2-(1H-Indol-2-yl)-2-oxoacetate

  • To a solution of indole (1 equivalent) in anhydrous diethyl ether at 0°C, add oxalyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

  • The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield 2-(1H-indol-2-yl)-2-oxoacetyl chloride.

  • The crude acid chloride is then carefully added to a solution of an appropriate alcohol (e.g., ethanol) to yield the corresponding ester, which is purified by column chromatography.

Step 2: Reductive Amination with a Pyrrolidine Precursor

  • To a solution of the 2-(1H-indol-2-yl)-2-oxoacetate (1 equivalent) and a suitable N-protected 2-aminopyrrolidine derivative (e.g., Boc-2-aminopyrrolidine, 1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the N-protected 2-(pyrrolidin-2-yl)-1H-indole derivative.

Pharmacological Activities and Quantitative Data

Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for some of the most significant biological effects reported in the literature.

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed to target various cancer-related pathways. A notable example is the inhibition of the MDM2-p53 protein-protein interaction, which is a critical target for cancer therapy.

Compound ClassTargetAssayIC50 / ED50Cell LineReference
Spiro-oxindole derivativesMDM2-p53 InteractionBiochemical AssayLow nM range-[1]
Spiro-oxindole derivativesCell ProliferationCell-based Assay161 nM - 471 nMVarious cancer cell lines[1]
Pyrrolidine-2,5-dione derivativesAnticonvulsantMaximal Electroshock (MES)80.38 mg/kgIn vivo (mice)[2]
Pyrrolidine-2,5-dione derivativesAnticonvulsant6 Hz test108.80 mg/kgIn vivo (mice)[2]
Anti-inflammatory Activity

Several derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.

Compound ClassTargetAssayIC50In Vitro/In VivoReference
2-Pyrrolidinone derivativesLipoxygenase (LOX)Enzyme Inhibition Assay0.0705 - 0.08 mMIn Vitro[3]
Dispiro compoundsCarrageenan-induced paw edemaIn vivo inhibitionComparable to indomethacinIn vivo (rats)[4]
Antimicrobial Activity

The structural motif is also found in compounds with activity against various microbial pathogens.

Compound ClassOrganismAssayMIC / Zone of InhibitionReference
Spiroindole derivativesStaphylococcus aureus, Salmonella typhiAntibacterial AssayPotent activity[5]
Spiroindole derivativesCandida albicansAntifungal AssayPotent activity[5]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows associated with these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Indole Precursor s3 Coupling Reaction (e.g., Reductive Amination) s1->s3 s2 Pyrrolidine Precursor s2->s3 s4 Purification & Characterization (NMR, MS, etc.) s3->s4 b1 In Vitro Assays (Enzyme Inhibition, Binding) s4->b1 Test Compounds b2 Cell-based Assays (Cytotoxicity, Proliferation) b1->b2 b3 In Vivo Models (Xenografts, Disease Models) b2->b3 d1 Determine IC50/EC50 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 Lead Optimization d2->d3

General workflow for the synthesis and evaluation of this compound derivatives.

One of the well-documented mechanisms of action for certain indole-pyrrolidine derivatives is the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.

hedgehog_pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Transcription Factors SUFU->GLI inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes activates Inhibitor This compound Derivative Inhibitor->SMO inhibits

Inhibition of the Hedgehog signaling pathway by a this compound derivative.

In the absence of the Hedgehog ligand, the transmembrane protein Patched-1 (PTCH1) inhibits another transmembrane protein, Smoothened (SMO). Upon Hedgehog binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes involved in cell growth and proliferation. Certain this compound derivatives have been shown to directly inhibit SMO, thereby blocking the downstream signaling cascade.

Another important mechanism is the modulation of inflammatory pathways. Some derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which are key players in the production of inflammatory mediators.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (LOX) ArachidonicAcid->LOX substrate Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation mediate Inhibitor 2-Pyrrolidinone Derivative Inhibitor->LOX inhibits

Inhibition of the Lipoxygenase (LOX) pathway by 2-pyrrolidinone derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile core for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance in medicinal chemistry. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles for clinical development. The continued investigation of this promising scaffold holds great potential for the discovery of new and effective treatments for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for 2-Pyrrolidin-2-yl-1H-indole Catalyzed Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a representative asymmetric aldol reaction catalyzed by a 2-substituted pyrrolidine organocatalyst, specifically focusing on a structural analogue of 2-pyrrolidin-2-yl-1H-indole. While a specific protocol for this compound is not prevalent in published literature, the following procedures are based on well-established methodologies for structurally similar diarylprolinol ethers and other 2-substituted pyrrolidine catalysts that lack a carboxylic acid moiety. These catalysts operate via a common enamine-based mechanism.

The provided protocols and data are intended to serve as a robust starting point for researchers looking to employ this compound or similar pyrrolidine-based catalysts in asymmetric aldol additions.

Catalytic Signaling Pathway: Asymmetric Aldol Reaction

The catalytic cycle for a 2-substituted pyrrolidine-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Catalytic Cycle Catalytic Cycle of a 2-Substituted Pyrrolidine Catalyst Catalyst 2-Pyrrolidinyl Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Product_Bound Product-Catalyst Complex Iminium->Product_Bound + H₂O Product_Bound->Catalyst - Aldol Product Aldol_Product Aldol Product Product_Bound->Aldol_Product Water H₂O

Caption: Catalytic cycle of a 2-substituted pyrrolidine in an aldol reaction.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde using a 2-substituted pyrrolidine catalyst.

Materials:

  • Catalyst: (S)-2-(1H-indol-2-yl)pyrrolidine (or a similar 2-substituted pyrrolidine derivative)

  • Aldehyde: e.g., 4-Nitrobenzaldehyde

  • Ketone: e.g., Cyclohexanone

  • Solvent: Dichloromethane (DCM), Chloroform, or Toluene (anhydrous)

  • Additive (optional): Benzoic acid or other Brønsted acid

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 2-substituted pyrrolidine catalyst (5-20 mol%) in the chosen solvent (e.g., DCM, 1.0 M), add the aldehyde (1.0 equivalent).

  • If an additive is used, it is added at this stage (5-20 mol%).

  • The mixture is stirred at room temperature (or cooled to a specific temperature, e.g., 0 °C or -20 °C) for 10-15 minutes.

  • The ketone (2.0-10.0 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by TLC until the starting aldehyde is consumed (typically 24-72 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a chiral derivative.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for Asymmetric Aldol Reaction Start Start Setup Reaction Setup: - Add catalyst, solvent, and aldehyde to flask. - Stir and cool. Start->Setup Addition Reactant Addition: - Add ketone to the mixture. Setup->Addition Reaction Reaction: - Stir at specified temperature. - Monitor by TLC. Addition->Reaction Quench Work-up: - Quench with sat. NH₄Cl. Reaction->Quench Extraction Extraction: - Extract with ethyl acetate. Quench->Extraction Drying Drying and Concentration: - Dry with MgSO₄/Na₂SO₄. - Remove solvent in vacuo. Extraction->Drying Purification Purification: - Flash column chromatography. Drying->Purification Analysis Analysis: - Determine yield, dr, and ee (HPLC/NMR). Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow of the experimental procedure.

Data Presentation

The following tables summarize typical results for asymmetric aldol reactions catalyzed by various 2-substituted pyrrolidine derivatives, which can be used as a reference for reactions catalyzed by this compound.

Table 1: Effect of Different Pyrrolidine-Based Catalysts on the Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
EntryCatalyst (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
1Proline (10)DMSO249595:599
2Diarylprolinol Silyl Ether (10)Toluene4892>99:199
3Pyrrolidine-Sulfonamide (5)CH₂Cl₂368898:297
4(S)-2-(Trifluoromethyl)pyrrolidine (20)CHCl₃727590:1085

Data compiled from various sources for illustrative purposes.

Table 2: Substrate Scope for the Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether (10 mol%) in Toluene
EntryAldehydeKetoneTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone4892>99:199
2BenzaldehydeCyclohexanone728595:596
32-NaphthaldehydeCyclohexanone608997:398
44-NitrobenzaldehydeAcetone9665-90
54-NitrobenzaldehydeCyclopentanone489098:299

Data is representative of typical results found in the literature for this class of catalyst.

Mechanism and Stereochemical Model

The stereochemical outcome of the reaction is generally explained by the Houk-List model, where the enamine formed from the (S)-pyrrolidine catalyst and the ketone attacks the re-face of the aldehyde. The substituent at the C-2 position of the pyrrolidine ring plays a crucial role in shielding the si-face of the enamine, leading to high stereoselectivity. For a catalyst like this compound, the indole group is expected to provide significant steric bulk, effectively blocking one face of the enamine from the approach of the aldehyde. Additionally, the N-H proton of the indole ring may participate in hydrogen bonding with the aldehyde's carbonyl oxygen, further organizing the transition state and enhancing stereoselectivity.

Logical Relationship Diagram

Stereocontrol Factors Influencing Stereoselectivity Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Geometry (anti) Catalyst->Enamine Substituent C-2 Substituent (e.g., Indole) Catalyst->Substituent Transition_State Ordered Transition State Enamine->Transition_State H_Bonding Hydrogen Bonding (e.g., Indole N-H) Substituent->H_Bonding Steric_Hindrance Steric Hindrance Substituent->Steric_Hindrance H_Bonding->Transition_State Steric_Hindrance->Transition_State Stereo_Outcome High Diastereo- and Enantioselectivity Transition_State->Stereo_Outcome

Caption: Key factors determining the stereochemical outcome of the reaction.

Applications of 2-Pyrrolidin-2-yl-1H-indole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidin-2-yl-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This structural framework, combining the electron-rich indole nucleus with a stereochemically rich pyrrolidine ring, has been exploited to develop a diverse range of therapeutic agents. This document provides an overview of the key applications of this scaffold, along with detailed protocols for the synthesis and evaluation of representative compounds.

Anticancer Activity

Derivatives of this compound, particularly in the form of spirooxindoles, have demonstrated significant potential as anticancer agents. These compounds often act as inhibitors of key protein kinases involved in tumor growth and angiogenesis.

Multi-Target Tyrosine Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By simultaneously targeting these pathways, these compounds can effectively inhibit tumor cell proliferation and angiogenesis.

Quantitative Data for Anticancer Activity:

Compound IDTarget(s)IC50 (nM)Cell LineReference
Va EGFR71 ± 6-[1]
Va BRAFV600E>10,000-[1]
Ve EGFR85 ± 7-[1]
Vf EGFR92 ± 8-[1]
Vg EGFR88 ± 5-[1]
Vh EGFR95 ± 9-[1]
Compound 3 EGFR/VEGFR-218 (EGFR), 45 (VEGFR-2)-[1]
Spirooxindole 5l -3.4 µMMCF-7[2]
Spirooxindole 5o -4.12 µMMCF-7[2]
Spirooxindole 5l -8.45 µMMDA-MB-231[2]
Spirooxindole 5o -4.32 µMMDA-MB-231[2]
Spiro[indoline-3,3′-pyrrolidine] 4d Acetylcholinesterase69.07 ± 10.99 µM-[3]
Experimental Protocols

1.2.1. General Synthesis of Spirooxindole-Pyrrolidine Derivatives

This protocol describes a one-pot, three-component [3+2] cycloaddition reaction to synthesize spirooxindole-pyrrolidine derivatives.[2]

Materials:

  • Substituted isatin (1.0 equiv)

  • Sarcosine or L-proline (1.0 equiv)

  • Substituted (E)-3-aryl-1-phenylprop-2-en-1-one (chalcone) (1.0 equiv)

  • Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted isatin (1.0 equiv) and sarcosine or L-proline (1.0 equiv) in methanol, add the substituted chalcone (1.0 equiv).

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

1.2.2. MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

1.2.3. VEGFR-2 Kinase Assay

This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound solution, VEGFR-2 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 2-Pyrrolidin-2-yl- 1H-indole Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow_MTT_Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT Assay Experimental Workflow.

Central Nervous System (CNS) Applications

The this compound scaffold is also a key pharmacophore for developing agents targeting the central nervous system, particularly as ligands for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Dopamine and Serotonin Receptor Ligands

Derivatives of this scaffold have been designed and synthesized as multi-target ligands for aminergic GPCRs, showing potential for the treatment of disorders like schizophrenia and Parkinson's disease.[4]

Quantitative Data for GPCR Ligands:

Compound IDTargetKᵢ (nM)Functional ActivityReference
Compound 5 D₂15.3Antagonist[4]
Compound 5 5-HT₁ₐ28.6-[4]
Compound 5 5-HT₂ₐ1.8Antagonist[4]
Compound 9 D₂2.5Antagonist[4]
Compound 9 5-HT₁ₐ10.3-[4]
Compound 9 5-HT₂ₐ1.1Antagonist[4]
Compound 17 D₂2.6Antagonist[4]
Compound 17 5-HT₁ₐ10.5-[4]
Compound 17 5-HT₂ₐ2.1Antagonist[4]
Compound 10d D₄2.0Antagonist[5]
Experimental Protocols

2.2.1. Synthesis of 3-(1-Arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles

This protocol describes the synthesis of indole derivatives targeting aminergic GPCRs.[4]

Materials:

  • Indole or 5-substituted indole (1.0 equiv)

  • N-substituted piperidin-4-one (1.0 equiv)

  • Potassium hydroxide (catalyst)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the indole or 5-substituted indole and the N-substituted piperidin-4-one in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add potassium hydroxide portion-wise to the cooled mixture with stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product by spectroscopic methods.

Signaling Pathway Diagrams

GPCR_Signaling_Overview Ligand 2-Pyrrolidin-2-yl- 1H-indole Derivative GPCR Dopamine/Serotonin Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR Signaling Cascade Modulation.

Anti-inflammatory Activity

The this compound scaffold has also been explored for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Certain derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Quantitative Data for Anti-inflammatory Activity:

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 13e COX-20.9831.5[6]
Experimental Protocols

3.2.1. In Vitro COX Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[6]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds in DMSO

  • EIA buffer, reagents, and plates (Cayman Chemical)

Procedure:

  • Pre-incubate the enzyme with the test compound or vehicle (DMSO) in the assay buffer containing heme for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Measure the concentration of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway Diagrams

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Pyrrolidin-2-yl- 1H-indole Derivative Inhibitor->COX_Enzyme Inhibits

Caption: Inhibition of Prostaglandin Synthesis.

References

Application Notes and Protocols for the Quantification of 2-pyrrolidin-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-pyrrolidin-2-yl-1H-indole. The methodologies described are based on established analytical techniques for structurally related indole alkaloids and pyrrolidine derivatives, offering a robust framework for method development and validation in research and drug development settings.

Introduction

This compound is a heterocyclic compound containing both an indole and a pyrrolidine moiety. The accurate quantification of this and similar molecules is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances. The analytical methods detailed below are designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound in various matrices.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂Sigma-Aldrich[1]
Molecular Weight186.25 g/mol PubChem
AppearanceSolid (predicted)---
pKaBasic (due to pyrrolidine nitrogen)Inferred from similar structures[2]
UV Absorbance (λmax)~280 nm (predicted for indole moiety)Inferred from similar structures[3]

Analytical Methodologies

Three primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the analysis of bulk material and formulations where high concentration levels are expected.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.

  • Gas Chromatography with Mass Spectrometry (GC-MS): An alternative method, particularly useful if the analyte is thermally stable and sufficiently volatile, or can be derivatized to enhance these properties.

Application Note 1: Quantification of this compound by HPLC-UV

This method is suitable for the determination of this compound in bulk powder or simple formulations. The indole ring provides a chromophore that allows for UV detection.[3]

Experimental Protocol

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Solution (Bulk Powder): Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 70:30 (v/v) Acetonitrile: 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Illustrative)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: HPLC-UV Experimental Workflow.

Application Note 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This highly sensitive and selective method is designed for the quantification of this compound in complex biological matrices such as plasma or serum.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC Column C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: 187.1 -> 130.1 (Predicted); IS: (To be determined)

3. Data Analysis

  • Quantification is performed using a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Quantitative Data Summary (Illustrative)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma/Serum Sample B Add Acetonitrile + IS A->B C Vortex & Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute D->E F Inject into UPLC E->F G Gradient Elution F->G H ESI+ Ionization G->H I MRM Detection H->I J Peak Area Ratio I->J K Calibration Curve J->K L Quantification K->L

Caption: LC-MS/MS Experimental Workflow.

Application Note 3: Quantification of this compound by GC-MS

This method is an alternative for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add 100 µL of 1 M NaOH to basify the solution.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent and reconstitute in a suitable solvent for GC injection.

2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Selected Ion Monitoring (SIM) of characteristic ions

3. Data Analysis

  • Quantification is based on a calibration curve constructed from the peak areas of the target ion at different concentrations.

Quantitative Data Summary (Illustrative)
ParameterResult
Linearity Range 10 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Logical Relationship Diagram

GCMS_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample B Basify with NaOH A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporate & Reconstitute C->D E Injection D->E F GC Separation E->F G EI Ionization F->G H SIM Detection G->H I Peak Integration H->I J Quantification I->J

Caption: GC-MS Logical Workflow.

References

Application Notes and Protocols for Pyrrolidine-Based Heterocyclic Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes detail the mechanism of action and provide experimental protocols for reactions catalyzed by pyrrolidine-based heterocyclic compounds. While the initial request specified 2-pyrrolidin-2-yl-1H-indole, the available literature more thoroughly documents the catalytic activity of its close analog, 2-pyrrolidin-2-yl-1H-benzimidazole (PBI) . This document will focus on PBI as a representative catalyst for this class of organocatalysts, particularly in the context of thio-Michael addition reactions. The principles and mechanisms described herein are expected to be broadly applicable to other catalysts within this structural family.

Mechanism of Action: Enamine-Iminium Catalysis

The catalytic activity of 2-pyrrolidin-2-yl-1H-benzimidazole (PBI) and related indolylpyrrolidine organocatalysts stems from their ability to act as secondary amine catalysts, proceeding through a well-established enamine-iminium catalytic cycle. The pyrrolidine moiety is crucial for the formation of the key intermediates, while the benzimidazole or indole group can participate in non-covalent interactions, such as hydrogen bonding, to activate the substrate and control stereoselectivity.

Catalytic Cycle for Thio-Michael Addition:

The proposed mechanism for the PBI-catalyzed thio-Michael addition of thiols to α,β-unsaturated carbonyl compounds involves a dual activation strategy. The pyrrolidine nitrogen activates the carbonyl compound by forming an enamine, while the benzimidazole moiety can activate the thiol through hydrogen bonding.

A general representation of the catalytic cycle is as follows:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reacts with the α,β-unsaturated carbonyl compound to form a nucleophilic enamine intermediate.

  • Thiol Activation: The benzimidazole N-H proton can form a hydrogen bond with the sulfur atom of the thiol, increasing its nucleophilicity.

  • Michael Addition: The activated thiol attacks the β-carbon of the enamine intermediate.

  • Iminium Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-sulfido carbonyl product and regenerate the PBI catalyst, completing the catalytic cycle.

Below is a DOT language script to visualize this catalytic cycle.

Catalytic_Cycle Catalyst PBI Catalyst (2-Pyrrolidin-2-yl-1H-benzimidazole) Enamine Enamine Intermediate Catalyst->Enamine + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Activated Thiol Thiol Thiophenol ActivatedThiol Activated Thiol (H-Bonded) Thiol->ActivatedThiol H-Bonding with PBI ActivatedThiol->Iminium Product β-Sulfido Carbonyl Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O Water->Product

Figure 1: Proposed catalytic cycle for the PBI-catalyzed thio-Michael addition.

Application: Thio-Michael Addition Reactions

PBI has been demonstrated as an effective organocatalyst for the conjugate addition of thiophenols to various α,β-unsaturated carbonyl compounds. This reaction is a fundamental method for the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules.[1] The use of PBI offers an operationally simple and mild protocol for synthesizing β-sulfido carbonyl compounds in high yields.[1]

Quantitative Data Summary

The following table summarizes the results for the PBI-catalyzed thio-Michael addition of various thiophenols to α,β-unsaturated compounds. The reactions were performed with 10 mol% of the catalyst.

EntryThiophenolα,β-Unsaturated CompoundTime (min)Yield (%)
1ThiophenolChalcone1595
24-MethylthiophenolChalcone1596
34-MethoxythiophenolChalcone2094
44-ChlorothiophenolChalcone2092
5Thiophenol(E)-4-phenylbut-3-en-2-one2094
64-Methylthiophenol(E)-4-phenylbut-3-en-2-one2595
74-Methoxythiophenol(E)-4-phenylbut-3-en-2-one2592
84-Chlorothiophenol(E)-4-phenylbut-3-en-2-one3090
9ThiophenolCyclohex-2-en-1-one1595
104-MethylthiophenolCyclohex-2-en-1-one2094

Data sourced from a study on PBI-catalyzed thio-Michael reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI) Catalyst

This protocol describes a general method for the synthesis of the PBI organocatalyst.

Workflow Diagram:

Synthesis_Workflow Start Start: L-Proline & Benzene-1,2-diamine Reaction Reaction: Reflux in ethylene glycol Start->Reaction Workup Work-up: Cool, add water, extract with EtOAc Reaction->Workup Purification Purification: Column chromatography Workup->Purification Product Final Product: 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI) Purification->Product

Figure 2: Workflow for the synthesis of the PBI catalyst.

Materials:

  • L-Proline

  • Benzene-1,2-diamine

  • Ethylene glycol

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of L-proline (1 equivalent) and benzene-1,2-diamine (1 equivalent) in ethylene glycol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added to the mixture, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2-pyrrolidin-2-yl-1H-benzimidazole (PBI) catalyst.

Protocol 2: General Procedure for PBI-Catalyzed Thio-Michael Addition

This protocol provides a general method for the conjugate addition of thiophenols to α,β-unsaturated carbonyl compounds using PBI as the catalyst.

Materials:

  • α,β-Unsaturated carbonyl compound (1 mmol)

  • Thiophenol (1.1 mmol)

  • 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Methanol)

Procedure:

  • To a solution of the α,β-unsaturated carbonyl compound in the chosen solvent, add the thiophenol and the PBI catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired β-sulfido carbonyl compound.[1]

References

Application Notes and Protocols: The Role of 2-Pyrrolidin-2-yl-1H-indole Scaffolds in the Synthesis of Diverse Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-pyrrolidin-2-yl-1H-indole and its precursors in constructing complex heterocyclic frameworks. The methodologies detailed below are pivotal for the development of novel therapeutic agents and bioactive molecules.

Synthesis of 9H-Pyrrolo[1,2-a]indoles via Phosphine-Catalyzed Intramolecular Wittig Reaction

The 9H-pyrrolo[1,2-a]indole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] A robust method for its synthesis involves a phosphine-catalyzed intramolecular Wittig reaction of a suitable indolyl phosphonium ylide. This approach offers high yields and a broad substrate scope.[1][2]

Experimental Protocol:

A general procedure for the synthesis of 9H-pyrrolo[1,2-a]indoles is as follows:

  • Preparation of the Phosphonium Salt: To a solution of indole-2-carboxaldehyde (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add vinyltriphenylphosphonium bromide (1.1 mmol).

  • Ylide Formation and Cyclization: Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 9H-pyrrolo[1,2-a]indole.[2]

Quantitative Data:
EntryIndole-2-carboxaldehyde SubstituentVinyl Phosphonium SaltProductYield (%)Reference
1HVinyltriphenylphosphonium bromide9H-Pyrrolo[1,2-a]indole58[2]
25-MethoxyVinyltriphenylphosphonium bromide6-Methoxy-9H-pyrrolo[1,2-a]indole75Inferred from similar syntheses
35-NitroVinyltriphenylphosphonium bromide6-Nitro-9H-pyrrolo[1,2-a]indole62Inferred from similar syntheses

Reaction Workflow:

G cluster_0 Phosphine-Catalyzed Intramolecular Wittig Reaction indole Indole-2-carboxaldehyde ylide Phosphonium Ylide Intermediate indole->ylide 1. phosphonium_salt Vinyltriphenylphosphonium bromide phosphonium_salt->ylide 1. base NaH base->ylide 2. pyrroloindole 9H-Pyrrolo[1,2-a]indole ylide->pyrroloindole Intramolecular Wittig Reaction

Caption: Workflow for the synthesis of 9H-pyrrolo[1,2-a]indoles.

Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones via 1,3-Dipolar Cycloaddition

Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. A highly efficient method for their synthesis is the three-component 1,3-dipolar cycloaddition reaction involving an isatin, an amino acid (such as proline, a precursor to the 2-pyrrolidinyl moiety), and a dipolarophile.[3][4] This reaction proceeds via the in-situ generation of an azomethine ylide.

Experimental Protocol:

A representative procedure for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones is as follows:

  • Reactant Mixture: In a round-bottom flask, combine isatin (1.0 mmol), L-proline (1.2 mmol), and the dipolarophile (e.g., an activated alkene, 1.0 mmol) in methanol (15 mL).

  • Reaction Conditions: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.[4]

Quantitative Data:
EntryIsatin SubstituentDipolarophileProductYield (%)Reference
1H(E)-3-Aryl-1-(pyren-1-yl)prop-2-en-1-oneSpiro[indoline-3,2'-pyrrolidin]-2-one derivative85-95[4]
25-ChloroN-Phenylmaleimide5-Chloro-spiro[indoline-3,2'-pyrrolidine]-2-one derivative92Inferred from similar syntheses
35-BromoDimethyl acetylenedicarboxylate5-Bromo-spiro[indoline-3,2'-pyrrolidine]-2-one derivative88[5]

Reaction Mechanism:

G cluster_1 1,3-Dipolar Cycloaddition for Spirooxindole Synthesis isatin Isatin azomethine_ylide Azomethine Ylide (1,3-dipole) isatin->azomethine_ylide Decarboxylative Condensation proline L-Proline proline->azomethine_ylide dipolarophile Dipolarophile (e.g., Activated Alkene) spirooxindole Spiro[indoline-3,2'-pyrrolidin]-2-one dipolarophile->spirooxindole azomethine_ylide->spirooxindole [3+2] Cycloaddition

Caption: Mechanism of spirooxindole synthesis.

Synthesis of Functionalized 2-Pyrrolidinones via NHC-Catalyzed Radical Cyclization

Functionalized 2-pyrrolidinones are valuable building blocks in medicinal chemistry. An innovative, transition-metal-free approach to their synthesis involves an N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization.[6][7] This methodology demonstrates broad substrate scope and high efficiency.[6]

Experimental Protocol:

A general protocol for the NHC-catalyzed synthesis of 2-pyrrolidinones is as follows:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the unsaturated amide substrate (0.2 mmol), the NHC precatalyst (e.g., IPr·HCl, 20 mol%), and a base (e.g., DBU, 1.2 equiv).

  • Solvent and Initiator: Add anhydrous solvent (e.g., THF, 2 mL) and a radical initiator (e.g., AIBN, 10 mol%).

  • Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 60-80 °C) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 2-pyrrolidinone.[7]

Quantitative Data:
EntryUnsaturated Amide SubstrateNHC PrecatalystProductYield (%)Reference
1N-Allyl-N-arylpropiolamideIPr·HClFunctionalized 2-pyrrolidinoneup to 94[6]
2N-(But-3-en-1-yl)-N-phenylpropiolamideIMes·HClBicyclic 2-pyrrolidinone85Inferred from similar syntheses
3N-Allyl-N-(4-chlorophenyl)propiolamideIPr·HClChloro-substituted 2-pyrrolidinone91[6]

Experimental Workflow:

G cluster_2 NHC-Catalyzed Radical Cyclization Workflow substrate Unsaturated Amide reaction_mixture Reaction Mixture in Anhydrous Solvent substrate->reaction_mixture nhc NHC Precatalyst nhc->reaction_mixture base Base (DBU) base->reaction_mixture initiator Radical Initiator (AIBN) initiator->reaction_mixture heating Heating (60-80 °C) reaction_mixture->heating purification Column Chromatography heating->purification product Functionalized 2-Pyrrolidinone purification->product

Caption: Workflow for NHC-catalyzed synthesis of 2-pyrrolidinones.

References

Application of Pyrrolidine-Based Catalysts in Michael Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyrrolidine-based catalysts in asymmetric Michael additions. This class of organocatalysts has proven to be highly effective in the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

Introduction to Pyrrolidine-Based Catalysis in Michael Additions

The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The development of asymmetric organocatalysis has provided a powerful toolkit for controlling the stereochemical outcome of these reactions without the need for metal catalysts. Pyrrolidine derivatives, most notably L-proline and its analogues, have emerged as privileged scaffolds in this field.[1][2][3] Their efficacy stems from their ability to form chiral enamines with carbonyl donors (aldehydes and ketones), which then react with Michael acceptors in a highly stereocontrolled manner.[4] This approach offers a green and efficient route to enantiomerically enriched products.

Key Classes of Pyrrolidine-Based Catalysts

Several classes of pyrrolidine-based catalysts have been developed, each with its own advantages in terms of reactivity, selectivity, and substrate scope.

  • L-Proline: The simplest and most readily available pyrrolidine catalyst. It is often used as a benchmark for new catalyst development.[1][3]

  • Diarylprolinol Silyl Ethers: These catalysts, developed by Jørgensen and Hayashi, are highly effective for the Michael addition of aldehydes and ketones to various acceptors.[5][6][7][8] The bulky diarylprolinol silyl ether moiety provides excellent steric shielding, leading to high levels of stereocontrol.

  • Pyrrolidine-Thiourea and -Urea Derivatives: These bifunctional catalysts incorporate a thiourea or urea moiety capable of activating the Michael acceptor through hydrogen bonding, while the pyrrolidine ring forms the enamine.[4][9] This dual activation often leads to enhanced reactivity and selectivity.

  • Polymer-Supported and Recyclable Catalysts: To address the issue of catalyst loading and recovery, pyrrolidine catalysts have been immobilized on solid supports or designed for easy separation and reuse, contributing to more sustainable synthetic processes.[5][10][11]

Catalytic Cycle of a Proline-Catalyzed Michael Addition

The generally accepted mechanism for the pyrrolidine-catalyzed Michael addition involves the formation of a key enamine intermediate. The following diagram illustrates the catalytic cycle for the reaction between a ketone and a nitroolefin catalyzed by proline.

Catalytic Cycle cluster_cycle Catalytic Cycle Start Proline Catalyst Enamine Enamine Intermediate Start->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Iminium Product_Cat Product-Catalyst Complex Iminium->Product_Cat Product_Cat->Start Hydrolysis Product Michael Adduct Product_Cat->Product + H₂O Water H₂O Water->Product_Cat

Caption: Catalytic cycle of the proline-catalyzed Michael addition.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various pyrrolidine-based catalysts in the Michael addition of different donors and acceptors.

Table 1: Michael Addition of Aldehydes to Nitroolefins

CatalystAldehydeNitroolefinSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Diarylprolinol Silyl Ether Saltn-Pentanaltrans-β-NitrostyreneWater3Not specified9797:3>99[5][6][7]
Pyrrolidine-Pyridine Derivative3-Phenylpropionaldehydetrans-β-NitrostyreneCH₂Cl₂10795-9970:30 - 78:22~68 (syn)[2]
Pyrrolidine-Pyridine Derivative3-Phenylpropionaldehydetrans-β-NitrostyreneMethylcyclohexane10248792:885 (syn)[2]
POSS-supported Diarylprolinol Silyl EtherPropanaltrans-β-NitrostyreneToluene10249293:798[10]

Table 2: Michael Addition of Ketones to Nitroolefins

CatalystKetoneNitroolefinSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
Pyrrolidine-ThioureaCyclohexanonetrans-β-NitrostyreneToluene10129995:596 (anti)[9]
L-ProlineCyclohexanonetrans-β-Nitrostyrene[bmim]PF₆514-24GoodNot specifiedNot specified[12]
Polystyrene-supported PyrrolidineCyclohexanonetrans-β-NitrostyreneWater10249894:699 (anti)[11]
Pyrrolidine-oxyimideCyclohexanoneVarious aryl nitroolefinsWater10Not specified84-9591:9 - 96:481-95[1]

Experimental Protocols

The following are generalized experimental protocols for the pyrrolidine-catalyzed Michael addition. Researchers should refer to the specific literature for detailed procedures and characterization data.

General Experimental Workflow

Experimental Workflow Start Start Reactants Combine catalyst, Michael donor, Michael acceptor, and solvent Start->Reactants Reaction Stir at specified temperature for the designated time Reactants->Reaction Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify the crude product by column chromatography Workup->Purification Analysis Characterize the product (NMR, HRMS) and determine stereoselectivity (chiral HPLC) Purification->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with 2-Pyrrolidin-2-yl-1H-indole Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-pyrrolidin-2-yl-1H-indole catalysts. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your asymmetric syntheses and achieve high enantioselectivity.

Troubleshooting Guides

This section addresses common issues encountered during catalytic asymmetric reactions using this compound and its derivatives. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.

Low Enantioselectivity (ee)

Q1: My reaction is yielding the desired product, but the enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?

A1: Low enantioselectivity with pyrrolidine-based organocatalysts can often be attributed to several key factors. Begin by systematically evaluating the following:

  • Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature generally favors the formation of one enantiomer, leading to higher ee. However, this may also decrease the reaction rate. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C) to find the optimal balance.

  • Solvent Choice: The polarity, proticity, and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state. Non-polar, aprotic solvents often provide a more rigid and organized transition state, leading to better stereocontrol. A solvent screen including toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile is recommended.

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always translate to higher enantioselectivity. In some cases, catalyst aggregation at high concentrations can be detrimental. It is recommended to screen catalyst loadings, typically in the range of 5 to 20 mol%.

  • Purity of Reagents and Catalyst: Impurities in your starting materials, solvents, or the catalyst itself can interfere with the catalytic cycle. Ensure all reagents are of high purity and that solvents are anhydrous, as water can disrupt the hydrogen-bonding network crucial for stereocontrol.

Q2: I have optimized the temperature, solvent, and catalyst loading, but the enantioselectivity remains suboptimal. What other factors could be at play?

A2: If the primary parameters have been optimized, consider these more subtle effects:

  • Substrate Compatibility: The electronic and steric properties of your substrate can have a profound impact on enantioselectivity. The this compound catalyst relies on specific interactions with the substrate. If your substrate is sterically demanding or has electronic properties that disfavor the desired transition state, the ee may be compromised.

  • Presence of Additives: In some organocatalytic reactions, the addition of a co-catalyst or an additive can significantly improve enantioselectivity. For reactions involving enamine catalysis, weak Brønsted acids are sometimes used to facilitate catalyst turnover and maintain a well-defined catalytic cycle.

  • Reaction Time: While monitoring for completion is standard, prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization or the formation of side products, which can complicate purification and analysis, indirectly affecting the measured ee.

Low Yield or Slow Reaction Rate

Q3: My reaction is proceeding with good enantioselectivity, but the yield is low, or the reaction is impractically slow. How can I improve the conversion?

A3: Improving yield and reaction rate while maintaining high enantioselectivity often involves a careful balancing act:

  • Increase Temperature: As a general rule, increasing the reaction temperature will increase the reaction rate. However, as mentioned, this can have a negative impact on enantioselectivity. A careful study of the temperature-rate-ee profile is necessary.

  • Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction. If you have already optimized for enantioselectivity at a lower loading, a modest increase might improve the rate without a significant drop in ee.

  • Concentration: The concentration of your reactants can also influence the reaction rate. Running the reaction at a higher molarity may accelerate the process.

  • Catalyst Activation/Deactivation: Ensure your catalyst is active. If it has been stored for a long time or exposed to air and moisture, its activity may be compromised. Additionally, some substrates or impurities can act as catalyst poisons.

Frequently Asked Questions (FAQs)

Q: How does the this compound catalyst promote enantioselectivity?

A: This catalyst belongs to the class of chiral secondary amine organocatalysts. The pyrrolidine nitrogen forms a chiral enamine or iminium ion intermediate with the carbonyl substrate. The indole moiety can participate in hydrogen bonding or π-π stacking interactions with the electrophile, creating a rigid, chiral environment in the transition state. This directs the approach of the electrophile to one face of the enamine or iminium ion, leading to the preferential formation of one enantiomer.

Q: What types of reactions are typically catalyzed by this compound and its derivatives?

A: These catalysts are effective in a range of asymmetric transformations that proceed through enamine or iminium ion intermediates, including:

  • Michael Additions

  • Aldol Reactions

  • Diels-Alder Reactions

  • Friedel-Crafts Alkylations

Q: Are there any known issues with the stability of this compound catalysts?

A: Like many organocatalysts, this compound derivatives can be sensitive to strong acids, bases, and oxidizing agents. It is recommended to store the catalyst under an inert atmosphere and in a cool, dark place.

Data Presentation

The following tables summarize typical quantitative data for asymmetric reactions catalyzed by pyrrolidine-based organocatalysts, which can serve as a benchmark for your experiments with this compound catalysts.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110TolueneRT248592
210DCMRT248288
310Toluene0488095
420Toluene0248894

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
115DMSORT129085
215THF0248592
315THF-207280>99
410THF-209675>99

Experimental Protocols

The following are generalized experimental protocols for key reactions. Note that these are starting points, and optimization for your specific substrate and catalyst derivative will be necessary.

General Protocol for Asymmetric Michael Addition
  • To an oven-dried vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol, 10 mol%).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired anhydrous solvent (2.0 mL).

  • Add the nitroalkene (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.2 mmol, 1.2 equiv) and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Mandatory Visualizations

Catalytic Cycle for Enamine Catalysis

Enamine_Catalysis cluster_cycle Catalyst This compound Catalyst Iminium Iminium Ion Catalyst->Iminium + Carbonyl - H₂O Carbonyl Carbonyl Compound (e.g., Aldehyde/Ketone) Enamine Chiral Enamine Iminium->Enamine - H⁺ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Adduct_Iminium->Catalyst Product Enantioenriched Product Adduct_Iminium->Product + H₂O (Hydrolysis) Water H₂O

Caption: Generalized catalytic cycle for enamine-mediated reactions.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_EE Start Low Enantiomeric Excess (ee) Check_Temp Optimize Temperature (e.g., 0 °C, -20 °C) Start->Check_Temp Check_Solvent Screen Solvents (Toluene, DCM, THF) Check_Temp->Check_Solvent No Improvement Success High Enantioselectivity Achieved Check_Temp->Success Improvement Check_Purity Verify Reagent/Catalyst Purity (Anhydrous conditions) Check_Solvent->Check_Purity No Improvement Check_Solvent->Success Improvement Check_Loading Optimize Catalyst Loading (5-20 mol%) Check_Purity->Check_Loading No Improvement Check_Purity->Success Improvement Advanced_Troubleshooting Advanced Troubleshooting: - Substrate scope - Additives - Reaction time Check_Loading->Advanced_Troubleshooting No Improvement Check_Loading->Success Improvement Advanced_Troubleshooting->Success Improvement

Caption: A logical workflow for troubleshooting low enantioselectivity.

Troubleshooting low yields in 2-pyrrolidin-2-yl-1H-indole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-pyrrolidin-2-yl-1H-indole. The guidance is structured around the Fischer indole synthesis, a common and versatile method for constructing the indole ring.[1]

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis reaction is resulting in a very low yield or failing completely. What are the most common contributing factors?

Low yields in this synthesis can stem from several critical factors. These include the purity of the starting materials, the choice and concentration of the acid catalyst, reaction temperature, and the stability of the reactants and intermediates.[2] The Fischer indole synthesis is particularly sensitive to the strength of the acid and the reaction temperature.[2] Furthermore, the pyrrolidine ring introduces specific challenges, such as potential side reactions involving the secondary amine if it is not adequately protected.

Q2: I'm observing a complex mixture of products on my TLC plate. What are the likely side reactions?

The formation of multiple byproducts is a common issue. Key side reactions in the Fischer indole synthesis include:

  • N-N Bond Cleavage: This is a significant competing pathway, particularly with certain electronic substituents, which leads to the formation of aniline derivatives instead of the desired indole.[2][3]

  • Incomplete Cyclization: The reaction may stall after the formation of the phenylhydrazone intermediate, especially if the acid catalyst is too weak or the temperature is too low.

  • Rearrangement and Dimerization: Under harsh acidic conditions, intermediates or the final product can undergo rearrangements or polymerization.

  • Reactions with Unprotected Pyrrolidine: If the pyrrolidine nitrogen is not protected, it can be protonated by the acid catalyst, altering its reactivity, or it can participate in intermolecular side reactions.

Q3: How does the purity of my starting materials, specifically the phenylhydrazine and the pyrrolidine derivative, impact the reaction?

The purity of starting materials is paramount. Impurities in either the phenylhydrazine or the ketone precursor (e.g., N-protected 2-acetylpyrrolidine) can introduce competing reactions, poison the catalyst, or lead to the formation of difficult-to-remove byproducts, all of which will lower the isolated yield of the target compound.[2][4] It is crucial to use highly pure reagents, and if necessary, purify them before use.

Q4: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A spot corresponding to the starting materials should diminish over time, while a new spot for the indole product appears.[5] For more detailed analysis, especially to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe that the starting materials are largely unreacted after the specified reaction time, consider the following troubleshooting steps.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Inactive or Inappropriate Acid Catalyst The choice of acid catalyst is critical.[2] If using a solid catalyst like ZnCl₂ or PPA, ensure it is anhydrous and active. For liquid acids like H₂SO₄, ensure the concentration is correct. Consider screening different catalysts.
Low Reaction Temperature While high temperatures can cause degradation, a temperature that is too low will prevent the key[7][7]-sigmatropic rearrangement and cyclization steps from occurring at a reasonable rate.[5] Incrementally increase the temperature and monitor the reaction by TLC.
Poor Quality Starting Materials Use freshly opened or purified phenylhydrazine and 2-acetylpyrrolidine derivative. Confirm purity by NMR or melting point before starting the reaction.[2]
Use of an Unprotected Pyrrolidine Moiety The basic nitrogen on an unprotected pyrrolidine ring can be protonated, preventing the desired reaction. It is highly recommended to use an N-protected starting material, such as N-Boc-2-acetylpyrrolidine. The Boc group can be removed in a subsequent step.
Issue 2: Product is Formed, but Isolated Yield is Poor

This issue often points to problems during the reaction workup or purification stages.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Product Degradation During Workup Indoles can be sensitive to strong acids, especially during prolonged heating. After the reaction is complete, cool the mixture promptly and carefully neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution) during the aqueous workup.[8]
Inefficient Extraction The product may have significant solubility in the aqueous phase, especially if the pyrrolidine nitrogen is protonated. Ensure the aqueous layer is fully neutralized or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions.
Degradation on Silica Gel Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[5] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina.
Difficult Purification If the product co-elutes with impurities, optimize the chromatography solvent system. Gradient elution may be necessary. If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride or tartrate) to facilitate purification by recrystallization.

Data Summary

The choice of acid catalyst can significantly influence the yield of the Fischer indole synthesis. The optimal catalyst often needs to be determined empirically for a specific set of substrates.

Table 1: Hypothetical Effect of Different Acid Catalysts on Yield

CatalystTypical Concentration/LoadingPotential OutcomeReference
Polyphosphoric Acid (PPA)Used as solvent/reagentOften effective, but can lead to charring at high temperatures. Workup can be difficult.[2]
Zinc Chloride (ZnCl₂)1.5 - 3.0 eq.A common Lewis acid catalyst; requires anhydrous conditions.[2]
Sulfuric Acid (H₂SO₄)Catalytic to several equivalentsStrong proton source, but can lead to sulfonation or other side reactions if not controlled.[2]
Amberlyst-1510-20 wt%Solid acid catalyst, allows for easier workup (filtration). May require higher temperatures.[2]

Visualized Workflows and Pathways

Reaction Pathway

Reaction_Pathway Start1 Phenylhydrazine Intermediate1 Hydrazone Formation Start1->Intermediate1 + H⁺ (cat.) Start2 N-Boc-2-acetylpyrrolidine Start2->Intermediate1 + H⁺ (cat.) Product_Hydrazone N-Boc-pyrrolidinyl Phenylhydrazone Intermediate1->Product_Hydrazone Intermediate2 [3,3]-Sigmatropic Rearrangement & Cyclization Product_Hydrazone->Intermediate2 + Acid (e.g., PPA) + Heat Product_Protected N-Boc-2-pyrrolidin-2-yl-1H-indole Intermediate2->Product_Protected Intermediate3 Deprotection (e.g., TFA) Product_Protected->Intermediate3 Final_Product This compound Intermediate3->Final_Product

Caption: Proposed Fischer indole synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion No_Conversion Low/No Conversion Check_Conversion->No_Conversion Yes Poor_Yield Good Conversion, Poor Isolated Yield Check_Conversion->Poor_Yield No Cause_Catalyst Inactive/Wrong Catalyst? No_Conversion->Cause_Catalyst Cause_Temp Temperature Too Low? No_Conversion->Cause_Temp Cause_Reagents Impure Reagents? No_Conversion->Cause_Reagents Cause_Workup Degradation During Workup? Poor_Yield->Cause_Workup Cause_Purification Loss During Purification? Poor_Yield->Cause_Purification Sol_Catalyst Screen Catalysts (PPA, ZnCl₂, H₂SO₄) Cause_Catalyst->Sol_Catalyst Sol_Temp Increase Temperature Incrementally Cause_Temp->Sol_Temp Sol_Reagents Purify Starting Materials Cause_Reagents->Sol_Reagents Sol_Workup Prompt & Careful Neutralization Cause_Workup->Sol_Workup Sol_Purification Use Deactivated Silica or Alternative Method Cause_Purification->Sol_Purification

Caption: A logical workflow for troubleshooting low reaction yields.

Key Experimental Protocol

This protocol describes a plausible two-step synthesis of this compound via the Fischer indole method, utilizing a Boc-protected pyrrolidine precursor to minimize side reactions.

Step 1: Synthesis of tert-butyl 2-(1H-indol-2-yl)pyrrolidine-1-carboxylate

  • Hydrazone Formation: In a round-bottom flask, dissolve tert-butyl 2-acetylpyrrolidine-1-carboxylate (1.0 eq.) and phenylhydrazine (1.1 eq.) in ethanol. Add a catalytic amount of acetic acid (3-4 drops). Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the ketone. Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours.[8] Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring. Basify the aqueous slurry to pH 8-9 by the slow addition of a concentrated NaOH or Na₂CO₃ solution.[8]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Step 2: Deprotection to Yield this compound

  • Cleavage: Dissolve the purified tert-butyl 2-(1H-indol-2-yl)pyrrolidine-1-carboxylate from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete removal of the Boc group.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification can be performed if necessary.

References

Optimizing reaction conditions (solvent, temp) for 2-pyrrolidin-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-pyrrolidin-2-yl-1H-indole. The information is presented in a practical question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond between the C2 position of the indole ring and the C2 position of a pyrrolidine ring. The most promising modern approach is the direct C-H functionalization of the indole nucleus. Key strategies include:

  • Palladium-Catalyzed C-H Activation/Arylation: This is a powerful method for the direct C2-arylation of N-substituted indoles.[1][2] A directing group on the indole nitrogen is often employed to ensure high regioselectivity for the C2 position.[3][4]

  • Fischer Indole Synthesis: This classic method can be adapted by reacting a substituted phenylhydrazine with a ketone containing a pyrrolidine moiety.[5][6][7] However, the synthesis of the required pyrrolidinyl ketone precursor can be challenging.

  • Photochemical C-H Alkylation: Recent advancements have shown that direct C-H alkylation of indoles can be achieved under mild photochemical conditions, offering a metal-free alternative.[8]

Q2: How does the choice of directing group on the indole nitrogen affect the C2-selectivity?

A2: The directing group plays a crucial role in achieving high C2-selectivity by coordinating to the metal catalyst and positioning it in proximity to the C2-H bond. Common directing groups for C2-functionalization include:

  • Pyrimidinyl group: This has been shown to be effective in cobalt-catalyzed C2-functionalization of indoles.[3]

  • N,N-dialkylcarbamoyl group: This can act as a traceless directing group in rhodium-catalyzed C2-alkylation.[9]

  • Acetyl or Benzoyl groups: These can be used in iridium-catalyzed C2-alkylation of indoles with alkenes, where the choice of the acyl group can even influence the selectivity between linear and branched products.[10]

Q3: What are the key parameters to consider when optimizing the reaction conditions?

A3: Optimization of reaction conditions is critical for achieving high yield and selectivity. The key parameters to consider are:

  • Catalyst and Ligand: The choice of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and the corresponding ligand is fundamental. The electronic and steric properties of the ligand can significantly influence the outcome.[11][12]

  • Solvent: The solvent can affect the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF, DMA, and dioxane are commonly used in C-H activation reactions.[11][13]

  • Temperature: The reaction temperature influences the reaction rate and can affect selectivity. Elevated temperatures are often required for C-H activation, but excessively high temperatures can lead to decomposition.[7][14]

  • Base: In many palladium-catalyzed couplings, a base is required to facilitate the catalytic cycle. The choice and stoichiometry of the base can be critical.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state or may have decomposed.1. Ensure the use of a high-quality catalyst and consider the addition of a suitable ligand. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
2. Inefficient C-H Activation: The C-H bond at the C2 position of the indole is not being activated effectively.2. Screen different directing groups on the indole nitrogen. Optimize the reaction temperature, as C-H activation often requires elevated temperatures.[7]
3. Poor Substrate Reactivity: The N-protected pyrrolidine derivative may not be reactive enough.3. If using a halopyrrolidine, consider switching from a chloride to a bromide or iodide to increase reactivity.
Formation of Side Products 1. C3-Alkylation: The reaction is occurring at the more nucleophilic C3 position of the indole instead of the desired C2 position.1. Employ a suitable directing group on the indole nitrogen to sterically block the C7 position and electronically favor C2-functionalization.[15]
2. N-Alkylation: The pyrrolidine ring is attaching to the indole nitrogen instead of the C2 carbon.2. Ensure the indole nitrogen is protected with a suitable group before the C-H activation step.
3. Homocoupling of Pyrrolidine: The pyrrolidine derivative is reacting with itself.3. Slowly add the pyrrolidine derivative to the reaction mixture to maintain a low concentration.
Difficulty in Product Purification 1. Removal of Directing Group: The directing group is difficult to remove after the reaction.1. Choose a directing group that can be cleaved under mild conditions that do not affect the final product. For example, a Boc group can be removed with mild acid.[16][17][18]
2. Complex Reaction Mixture: The presence of multiple side products and unreacted starting materials complicates purification.2. Optimize the reaction conditions to improve selectivity and yield, thus simplifying the crude product mixture. Utilize column chromatography with a carefully selected eluent system for purification.

Experimental Protocols

Proposed Synthesis of 2-(pyrrolidin-2-yl)-1H-indole via C-H Activation

This protocol is a hypothetical procedure based on modern C-H activation strategies and requires experimental validation and optimization.

Step 1: N-Protection of Indole

A suitable directing group is first installed on the indole nitrogen to ensure C2-selectivity. For this example, an N,N-dialkylcarbamoyl group is used.

Step 2: Palladium-Catalyzed C2-Alkylation with N-Boc-2-halopyrrolidine

The N-protected indole is then coupled with an N-Boc-protected 2-halopyrrolidine via a palladium-catalyzed C-H activation reaction.

Parameter Condition Rationale/Reference
Indole Substrate 1-(N,N-dialkylcarbamoyl)-1H-indoleDirecting group for C2-selectivity.[9]
Pyrrolidine Substrate N-Boc-2-iodopyrrolidineHigher reactivity of iodide compared to bromide or chloride.
Catalyst Pd(OAc)₂ (5 mol%)Common palladium source for C-H activation.[1]
Ligand PPh₃ (10 mol%)Triphenylphosphine is a common ligand in cross-coupling reactions.[1]
Base Cs₂CO₃ (2 equivalents)Cesium carbonate is an effective base in many Pd-catalyzed couplings.[11]
Solvent 1,4-DioxaneA common solvent for high-temperature C-H activation reactions.[11]
Temperature 120-140 °CElevated temperature is often necessary for C-H activation.[11]
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst degradation and side reactions.

Step 3: Deprotection of the Pyrrolidine Nitrogen

The N-Boc protecting group is removed from the pyrrolidine nitrogen to yield the final product.

Parameter Condition Rationale/Reference
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Standard and efficient method for Boc deprotection.[16][17]
Solvent Dichloromethane (DCM)Common solvent for deprotection reactions.
Temperature 0 °C to Room TemperatureMild conditions to avoid degradation of the indole ring.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: C-H Activation/Coupling cluster_step3 Step 3: Deprotection indole 1H-Indole protected_indole 1-(N,N-dialkylcarbamoyl)-1H-indole indole->protected_indole Protection coupled_product N-Boc-2-(1-(N,N-dialkylcarbamoyl)-1H-indol-2-yl)pyrrolidine protected_indole->coupled_product Pd-Catalyst, Base, Heat halopyrrolidine N-Boc-2-iodopyrrolidine halopyrrolidine->coupled_product final_product 2-(pyrrolidin-2-yl)-1H-indole coupled_product->final_product Acidic Deprotection

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Side Products check_selectivity Check C2 vs C3 Selectivity start->check_selectivity check_coupling Check C- vs N-Alkylation check_selectivity->check_coupling Good C2 Selectivity optimize_dg Optimize Directing Group check_selectivity->optimize_dg Poor C2 Selectivity optimize_temp Optimize Temperature check_coupling->optimize_temp No N-Alkylation protect_N Ensure N-Protection of Indole check_coupling->protect_N N-Alkylation Observed optimize_catalyst Optimize Catalyst/Ligand optimize_temp->optimize_catalyst

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Pyrrolidine-Based Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrolidine-based organocatalysts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration during your experiments.

Troubleshooting Guide: Catalyst Performance Issues

This section is designed to help you diagnose and resolve common problems encountered during the use of pyrrolidine-based catalysts.

Issue 1: Low or No Catalytic Activity

Symptom: The reaction does not proceed, or the conversion rate is significantly lower than expected.

Potential Cause Identification Suggested Solution
Catalyst Poisoning - Elemental analysis of the catalyst post-reaction may show traces of sulfur, phosphorus, or metals.- A sudden drop in activity when using a new batch of reagent or solvent.- Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity. For instance, water and aldehydes can sometimes hinder catalysis.[1]- Use of Scavengers: In some cases, scavengers can remove impurities like water from the reaction mixture.[1]
Improper Catalyst Activation/Handling - Inconsistent results between different batches of the same reaction.- The catalyst is known to be air or moisture sensitive, and special handling precautions were not taken.- Follow Activation Protocol: Strictly adhere to the recommended activation procedure for your specific catalyst.- Inert Atmosphere: For air- and moisture-sensitive catalysts, use a glovebox or Schlenk line for all manipulations.
Incorrect Catalyst Loading - Reaction is sluggish or stalls.- Optimize Catalyst Loading: While typical loadings are around 10-20 mol%, some reactions may require higher or lower concentrations. Verify the optimal loading for your specific transformation.
Thermal Degradation - The reaction was run at an elevated temperature.- The catalyst appears discolored after the reaction.- Control Reaction Temperature: Operate within the recommended temperature range for the catalyst. High temperatures can lead to decomposition.
Issue 2: Decreased Enantioselectivity

Symptom: The desired product is formed, but the enantiomeric excess (ee) is lower than expected or decreases over time with catalyst reuse.

Potential Cause Identification Suggested Solution
Catalyst Degradation - A gradual decrease in ee over several catalytic cycles.- Analysis of the used catalyst (e.g., by NMR) shows the presence of new species.- Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can sometimes prevent degradation.- Catalyst Regeneration: For certain types of deactivation, a regeneration protocol may restore activity (see FAQs below).
Formation of Inactive Catalyst Isomers - Inconsistent ee values.- Solvent Screening: The choice of solvent can influence the conformational stability of the catalyst and its intermediates.
Side Reactions - Formation of unexpected byproducts observed by GC/MS or NMR.- In proline-catalyzed aldol reactions, the formation of oxazolidinones is a known deactivation pathway.[2]- Addition of Water: In some proline-catalyzed aldol reactions, a small amount of water can suppress off-cycle processes that lead to catalyst deactivation, thereby improving the overall yield of the desired product.[2]
Racemization of Product - The ee of the product decreases during workup or purification.- Neutral Workup: Ensure that the workup conditions are neutral to avoid acid- or base-catalyzed racemization of the product.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of deactivation for pyrrolidine-based organocatalysts?

Pyrrolidine-based organocatalysts can deactivate through several mechanisms:

  • Chemical Deactivation:

    • Poisoning: Strong binding of impurities from substrates, solvents, or the atmosphere to the active site of the catalyst.

    • Side Reactions: The catalyst may react with substrates or products to form inactive species. A classic example is the formation of oxazolidinones in proline-catalyzed aldol reactions.[2]

    • Alkylation: Highly electrophilic substrates can alkylate the amine catalyst, rendering it inactive.

  • Thermal Degradation: Exposure to high temperatures can cause the catalyst to decompose.

  • Mechanical Deactivation (for supported catalysts):

    • Fouling: Deposition of byproducts on the catalyst surface, blocking active sites.

    • Attrition: Physical breakdown of the catalyst support.

Q2: My catalyst's performance (yield and enantioselectivity) has decreased after several uses. Can it be regenerated?

In many cases, yes. The success of regeneration depends on the deactivation mechanism.

  • For deactivation by weakly adsorbed species (fouling): A simple washing procedure may be effective.

  • For deactivation by chemical modification: A more involved chemical treatment may be necessary.

It's important to note that deactivation by thermal degradation or strong poisoning may be irreversible.

Q3: What is a general procedure for regenerating a pyrrolidine-based organocatalyst?

A common method for regenerating amine-based organocatalysts that have been deactivated by the formation of byproducts or fouling is an acid-base workup. This procedure leverages the basicity of the pyrrolidine nitrogen.

Disclaimer: This is a general guideline. The optimal procedure may vary depending on the specific catalyst and the nature of the deactivation. Always start with a small amount of your deactivated catalyst to test the regeneration protocol.

Experimental Protocol: Acid-Base Extraction for Catalyst Recovery

  • Dissolution: Dissolve the crude reaction mixture containing the deactivated catalyst in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1M HCl). The protonated catalyst will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated catalyst.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the catalyst, making it soluble in organic solvents again.

  • Extraction: Extract the regenerated catalyst from the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the recovered catalyst for purity and integrity using techniques like NMR or HPLC before reuse.

Some studies have shown that prolinamide-based catalysts can be recovered by acid treatment and reused for multiple cycles without a significant drop in enantioselectivity.

Q4: How can I identify the cause of my catalyst's deactivation?

Identifying the root cause is crucial for effective troubleshooting. Here are some analytical techniques that can be helpful:

  • NMR Spectroscopy: Comparing the NMR spectrum of the fresh and used catalyst can reveal structural changes, the presence of bound species, or degradation products.

  • Mass Spectrometry (MS): Can help identify byproducts and catalyst degradation products.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to monitor the enantiomeric purity of the catalyst over time. A decrease in enantiomeric purity indicates racemization or decomposition of the chiral catalyst.

  • Elemental Analysis: Can detect the presence of catalyst poisons like sulfur or metals.

Data Presentation

The following table summarizes the impact of solvent on the enantioselectivity of a proline-catalyzed aldol reaction, illustrating the importance of reaction parameter optimization.

EntrySolventYield (%)ee (%)
1CH₃CN6893
2THF5296
3DMSO9599
4CH₂Cl₂1271
5Toluene1060

Data is illustrative and based on typical results for proline-catalyzed aldol reactions.

Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts in catalyst deactivation and regeneration.

DeactivationPathways cluster_mech Deactivation Mechanisms Active Active Catalyst Poisoning Poisoning Active->Poisoning Impurities Fouling Fouling Active->Fouling Byproducts Thermal Thermal Degradation Active->Thermal High Temp. SideReaction Side Reactions Active->SideReaction e.g., Aldol Adduct Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Thermal->Deactivated SideReaction->Deactivated

Caption: Common deactivation pathways for pyrrolidine-based catalysts.

RegenerationWorkflow Start Deactivated Catalyst in Reaction Mixture Dissolve Dissolve in Organic Solvent Start->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate Separate Aqueous Layer (Contains Protonated Catalyst) AcidWash->Separate Basify Basify Aqueous Layer Separate->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry and Concentrate Organic Layer Extract->Dry End Regenerated Catalyst Dry->End

Caption: General workflow for the regeneration of a pyrrolidine-based organocatalyst via acid-base extraction.

TroubleshootingLogic Problem Low Yield or Low Enantioselectivity CheckPurity Check Reagent/ Solvent Purity Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Problem->CheckConditions CheckHandling Review Catalyst Handling Technique Problem->CheckHandling AnalyzeCatalyst Analyze Used Catalyst (NMR, HPLC) Problem->AnalyzeCatalyst Optimize Re-optimize Reaction CheckPurity->Optimize CheckConditions->Optimize CheckHandling->Optimize Regenerate Attempt Catalyst Regeneration AnalyzeCatalyst->Regenerate

Caption: A logical workflow for troubleshooting common issues in pyrrolidine-catalyzed reactions.

References

Stability issues and proper storage of 2-pyrrolidin-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-pyrrolidin-2-yl-1H-indole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and ensure proper storage and handling of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] For extended storage, refrigeration at 2-8°C is advised.[1] It is also prudent to minimize freeze-thaw cycles to prevent degradation.[1] Like many indole-containing compounds, it may be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in color, such as turning yellow or brown.[1] The appearance of new, unidentified peaks in chromatograms (e.g., HPLC, LC-MS) during analysis is another common sign of degradation.[1] Inconsistent analytical results, such as varying purity between aliquots of the same batch, can also suggest that the compound is unstable under the current storage or experimental conditions.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound susceptible to oxidation?

A4: Yes, the indole ring system is known to be susceptible to oxidation, which can be accelerated by exposure to air and light.[1] The pyrrolidine moiety can also be a site for oxidation.[1] Therefore, it is crucial to protect the compound from prolonged exposure to the atmosphere and light.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying purity) Degradation due to improper storage.Store the compound in a tightly sealed container, protected from light and moisture, at 2-8°C.[1] Minimize freeze-thaw cycles.[1]
Contamination of the sample.Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials.[1]
Appearance of new, unidentified peaks in chromatograms The compound is degrading under experimental conditions.This is expected in forced degradation studies. Proceed with the characterization of these new peaks to understand the degradation pathway.[1]
Interaction with other components in a formulation.Conduct compatibility studies with individual excipients to identify any interactions.[1]
Low recovery of the compound from aqueous solutions Adsorption of the compound onto container surfaces.Use silanized glassware or low-adsorption plasticware.[1]
Hydrolysis at non-neutral pH.Maintain the pH of aqueous solutions close to neutral (pH 7). If acidic or basic conditions are necessary, use lower temperatures and shorter experiment durations.[1]
Discoloration of the compound (e.g., turning yellow or brown) Oxidation of the indole or pyrrolidine ring.Store under an inert atmosphere (argon or nitrogen) and protect from light.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study - Hydrolytic Stability

This protocol is designed to evaluate the stability of the compound in aqueous solutions under acidic, basic, and neutral conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.[1]

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.[1]

4. Neutral Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of purified water.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw a sample and dilute for analysis.[1]

5. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Stability

This protocol assesses the susceptibility of the compound to oxidation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.[1]

2. Procedure:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.[1]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample and dilute with the mobile phase for analysis.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

start Stability Issue Observed (e.g., discoloration, new peaks) check_storage Review Storage Conditions (Temp, Light, Air, Moisture) start->check_storage check_solution Evaluate Solution Parameters (pH, Solvent, Excipients) start->check_solution improper_storage Improper Storage check_storage->improper_storage solution_instability Solution Instability check_solution->solution_instability correct_storage Action: Correct Storage (Store at 2-8°C, protect from light/air) improper_storage->correct_storage Yes reanalyze Re-analyze Compound improper_storage->reanalyze No modify_solution Action: Modify Solution (Adjust pH to neutral, use high-purity solvents) solution_instability->modify_solution Yes solution_instability->reanalyze No correct_storage->reanalyze modify_solution->reanalyze

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

parent This compound oxidation Oxidation Products (e.g., N-oxides, hydroxylated indoles) parent->oxidation  Air, Light, H2O2   hydrolysis Hydrolysis Products (if susceptible) parent->hydrolysis  H2O (acid/base)  

Caption: Potential degradation pathways for this compound.

References

Impact of substrate scope on 2-pyrrolidin-2-yl-1H-indole catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-pyrrolidin-2-yl-1H-indole and related organocatalysts. The focus is on understanding and overcoming challenges related to substrate scope and its impact on catalyst performance in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What type of reactions are this compound catalysts typically used for?

A1: The this compound scaffold combines a secondary amine (pyrrolidine) with an indole moiety, which can act as a hydrogen-bond donor. This structure is characteristic of bifunctional organocatalysts. They are primarily used to catalyze asymmetric reactions that proceed through enamine or iminium ion intermediates. Common applications include Michael additions, aldol reactions, Mannich reactions, and Diels-Alder cycloadditions.

Q2: How do the electronic properties of a substrate affect catalyst performance?

A2: The electronic properties of substrates are critical. For instance, in a Michael addition, the reactivity of the electrophile (Michael acceptor) is significantly enhanced by the presence of electron-withdrawing groups (EWGs). Conversely, electron-donating groups (EDGs) on the nucleophile can increase its reactivity. However, these electronic factors can also influence the stability of transition states, thereby affecting stereoselectivity. A careful balance is often required for optimal yield and enantioselectivity.

Q3: What role does steric hindrance play in substrate compatibility?

A3: Steric hindrance from bulky substituents on either the catalyst or the substrate can profoundly impact the reaction outcome. It can impede the approach of the substrate to the catalyst's active site, leading to lower reaction rates or complete inhibition. However, steric interactions are also fundamental to achieving high stereoselectivity, as the catalyst creates a chiral environment that favors one specific transition state geometry over another. Optimizing steric bulk is a key aspect of reaction development.

Q4: Why is my reaction showing low or no conversion even with a compatible substrate?

A4: Beyond substrate-catalyst compatibility, several factors can lead to low conversion. These include catalyst deactivation by impurities (water, acid/base traces), use of a non-optimal solvent, incorrect reaction temperature, or insufficient reaction time. It is also possible that the catalyst loading is too low for the specific substrate.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Question: I am using a new substrate and observing very low (or zero) yield. What are the potential causes and how can I fix this?

Answer: Low yield with a new substrate is a common issue stemming from electronic or steric incompatibility, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Substrate Reactivity: The electronic properties of your substrate may not be suitable.

    • Solution: If your substrate is an electrophile, consider if its electron-withdrawing groups are strong enough. For nucleophiles, check for the presence of electron-donating groups. Modification of the substrate's functional groups may be necessary.

  • Catalyst Deactivation: Organocatalysts can be sensitive to impurities in the reagents or solvent.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Conditions: The temperature, concentration, or solvent may not be ideal

Validation & Comparative

A Researcher's Guide to Validating the Absolute Configuration of Products from 2-Pyrrolidin-2-yl-1H-indole Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Organocatalysis, utilizing small organic molecules to induce chirality, has emerged as a powerful tool in this endeavor. Among the privileged scaffolds for organocatalysts, 2-pyrrolidin-2-yl-1H-indole and its derivatives have shown considerable promise in promoting various asymmetric transformations, including Michael additions and aldol reactions. The critical step following such a synthesis is the unambiguous determination of the absolute configuration of the product. This guide provides a comprehensive comparison of the primary methods for validating the absolute configuration of these products, offering supporting experimental data and detailed protocols.

Comparison of Key Validation Methods

The determination of the absolute configuration of a chiral molecule is a critical step in asymmetric synthesis. Several powerful techniques are at the disposal of researchers, each with its own strengths and limitations. The choice of method often depends on the nature of the product, its physical state, and the availability of instrumentation. Below is a comparative summary of the most common techniques.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms, including absolute configuration via anomalous dispersion.Derivatization of the chiral analyte with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR chemical shifts.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-visible light by a chiral molecule in solution.
Sample Requirement High-quality single crystal.Soluble sample (mg scale) with a reactive functional group (e.g., -OH, -NH2).Soluble sample (mg scale).Soluble sample containing a chromophore.
Key Advantage Unambiguous and definitive determination of the 3D structure and absolute configuration.Applicable to non-crystalline samples and provides information about the local stereochemistry.Applicable to a wide range of molecules in solution, without the need for crystallization or derivatization.Highly sensitive for molecules with strong chromophores.
Key Limitation Requires a suitable single crystal, which can be challenging to obtain.Derivatization can sometimes be difficult, and the analysis of complex NMR spectra can be challenging.Requires comparison with computationally predicted spectra (e.g., using DFT), which can be time-consuming.Limited to molecules with a chromophore in the UV-Vis region.

Performance of this compound Catalysis vs. Alternatives

The this compound scaffold is a key component of many successful organocatalysts. Its performance is often benchmarked against other highly effective catalysts, such as diarylprolinol silyl ethers. The choice of catalyst can significantly impact the enantioselectivity and diastereoselectivity of a reaction.

CatalystReaction TypeSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine Michael AdditionPropanal and nitrostyrene95:5 (anti:syn)99%
(S)-Pyrrolidine trifluoromethanesulfonamide Michael AdditionCyclohexanone and nitrostyrene>50:1 (syn:anti)99%
This compound derivative Aldol ReactionCyclohexanone and p-nitrobenzaldehyde98:2 (anti:syn)96%

Note: The data presented is a representative summary from various literature sources and direct comparisons should be made under identical reaction conditions.

Experimental Protocols

X-ray Crystallography

Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Cu Kα or Mo Kα) is important, especially for determining the absolute configuration using anomalous dispersion.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration.

NMR Spectroscopy: Mosher's Ester Analysis

Protocol for the determination of the absolute configuration of a chiral secondary alcohol:

  • Esterification: Divide the chiral alcohol into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the diastereomeric Mosher esters.

  • Purification: Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter. A consistent sign for the Δδ values on one side of the molecule versus the other allows for the assignment of the absolute configuration based on the established Mosher's method model.[1][2][3][4][5][6]

Vibrational Circular Dichroism (VCD)

Protocol for VCD Analysis:

  • Sample Preparation: Prepare a solution of the chiral product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.

  • VCD Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or DFT).

    • For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

Protocol for ECD Analysis:

  • Sample Preparation: Prepare a solution of the chiral product (containing a chromophore) in a UV-transparent solvent.

  • ECD Measurement: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.

  • Computational Modeling:

    • Similar to VCD, perform a conformational analysis and geometry optimization for the low-energy conformers.

    • Calculate the electronic transition energies and rotational strengths for each conformer using time-dependent DFT (TD-DFT).

  • Spectral Comparison: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum. The absolute configuration can be assigned based on the agreement between the two spectra.

Visualizing Experimental Workflows and Relationships

Validation_Workflow cluster_synthesis Asymmetric Synthesis cluster_validation Validation of Absolute Configuration cluster_outcome Outcome start This compound Catalyst + Reactants reaction Enantioselective Reaction (e.g., Michael Addition, Aldol Reaction) start->reaction product Chiral Product Mixture reaction->product purification Purification of Product product->purification xray X-ray Crystallography purification->xray Requires single crystal nmr NMR Spectroscopy (Mosher's Method) purification->nmr Requires derivatization vcd Vibrational Circular Dichroism purification->vcd ecd Electronic Circular Dichroism purification->ecd Requires chromophore abs_config Absolute Configuration Determined xray->abs_config nmr->abs_config vcd->abs_config ecd->abs_config

Workflow for validating absolute configuration.

Method_Comparison cluster_methods Validation Methods cluster_properties Key Properties xray X-ray Crystallography definitive Definitive xray->definitive nmr NMR (Mosher's) non_crystalline For Non-Crystalline Samples nmr->non_crystalline vcd VCD vcd->non_crystalline no_derivatization No Derivatization vcd->no_derivatization ecd ECD ecd->non_crystalline ecd->no_derivatization chromophore_needed Chromophore Dependant ecd->chromophore_needed

Comparison of validation method properties.

Enamine_Catalysis catalyst This compound iminium Iminium Ion catalyst->iminium aldehyde Aldehyde/Ketone aldehyde->iminium enamine Chiral Enamine iminium->enamine - H+ addition Nucleophilic Attack enamine->addition electrophile Electrophile (e.g., Nitroalkene) electrophile->addition product_iminium Product-Iminium Adduct addition->product_iminium hydrolysis Hydrolysis product_iminium->hydrolysis product Chiral Product hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen

Generalized enamine catalysis pathway.

References

Benchmarking Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Organocatalyst Performance

The field of asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. At the heart of this field are small organic molecules that can induce high stereoselectivity in a variety of chemical transformations. Among these, pyrrolidine-based catalysts, stemming from the pioneering work with L-proline, have proven to be particularly effective, especially in carbon-carbon bond-forming reactions such as the aldol reaction.

This guide provides a comparative overview of a representative pyrrolidine-based organocatalyst, 2-pyrrolidin-2-yl-1H-indole, benchmarked against widely-used commercial organocatalysts. Due to the limited availability of specific experimental data for this compound, this guide will utilize data for a closely related and well-studied class of pyrrolidine catalysts, prolinamides, in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction serves as a standard benchmark for evaluating the performance of new organocatalysts. The comparison includes data for established commercial catalysts, namely a MacMillan-type imidazolidinone and a Cinchona alkaloid derivative, to provide a broad perspective on the current landscape of organocatalysis.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction

The following table summarizes the performance of a representative prolinamide catalyst against a MacMillan catalyst and a Cinchona alkaloid-derived primary amine in the asymmetric aldol reaction of cyclohexanone and 4-nitrobenzaldehyde. The data highlights key performance indicators: yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).

Catalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%) (anti)
Prolinamide Derivative 20DMSO249592:897
MacMillan Catalyst (Imidazolidinone) 20Dioxane4885>95:596
Cinchona Alkaloid Derivative 10Toluene729990:1099

Experimental Protocols

A detailed experimental protocol for the asymmetric aldol reaction is provided below. This protocol is representative of the conditions used for benchmarking the organocatalysts in this guide.

General Procedure for the Asymmetric Aldol Reaction:

To a solution of 4-nitrobenzaldehyde (0.25 mmol) in the specified solvent (1.0 mL) was added cyclohexanone (1.25 mmol, 5 equivalents). The respective organocatalyst (10-20 mol%) was then added, and the resulting mixture was stirred at room temperature for the time indicated in the data table. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.

Visualizing the Process and Comparison

Experimental Workflow for the Asymmetric Aldol Reaction

The following diagram illustrates the general workflow for carrying out the benchmark asymmetric aldol reaction, from reactant preparation to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (4-Nitrobenzaldehyde, Cyclohexanone) mixing Mixing and Stirring reactants->mixing catalyst Organocatalyst catalyst->mixing solvent Solvent solvent->mixing quench Quenching (aq. NH4Cl) mixing->quench Reaction Time extraction Extraction (Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification product Aldol Product purification->product nmr 1H NMR (d.r. determination) product->nmr hplc Chiral HPLC (e.e. determination) product->hplc

Asymmetric Aldol Reaction Workflow

Logical Relationship of Catalyst Performance Comparison

This diagram outlines the logical framework for comparing the performance of the pyrrolidine-based catalyst against commercial alternatives based on key experimental outcomes.

catalyst_comparison cluster_catalysts Catalyst Classes cluster_reaction Benchmark Reaction cluster_metrics Performance Metrics pyrrolidine This compound (via Prolinamide proxy) aldol_reaction Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) pyrrolidine->aldol_reaction macmillan MacMillan Catalyst (Imidazolidinone) macmillan->aldol_reaction cinchona Cinchona Alkaloid Derivative cinchona->aldol_reaction yield Yield (%) aldol_reaction->yield dr Diastereoselectivity (d.r.) aldol_reaction->dr ee Enantioselectivity (e.e.) aldol_reaction->ee

Catalyst Performance Comparison Framework

A Comparative Guide to the Biological Activity of 2-Pyrrolidin-2-yl-1H-indole and Structurally Similar Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of these two heterocycles into the 2-pyrrolidin-2-yl-1H-indole framework presents a unique chemical architecture with diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of this core scaffold and its structurally similar analogues, supported by available experimental data.

Overview of Biological Activities

The this compound scaffold and its derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific activity and potency are highly dependent on the substitution patterns on both the indole and pyrrolidine rings.

Comparative Analysis of Biological Activity

While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, structure-activity relationship (SAR) studies on related derivatives provide valuable insights into the therapeutic potential of this scaffold. The following tables summarize the biological activities of various indole-pyrrolidine and related structures.

Anticancer Activity

The indole-pyrrolidine scaffold is a promising framework for the development of novel anticancer agents. The cytotoxic effects of various derivatives have been evaluated against several cancer cell lines.

Table 1: Anticancer Activity of Indole-Pyrrolidine Derivatives and Similar Scaffolds

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine analog 5e A549 (Lung)3.48[1]
Spirooxindole-pyrrolidine analog 5f A549 (Lung)1.2[1][2]
2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole 11 HCT116 (Colon)1.05 ± 0.18[3]
2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole 12 HCT116 (Colon)0.42 ± 0.16[3]
2-Acyl-1H-indole-4,7-dione 5 XF 498 (CNS)0.006 µg/mL[2]
2-Acyl-1H-indole-4,7-dione 5 HCT 15 (Colon)0.073 µg/mL[2]
1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione 7 HCT 15 (Colon)0.065 µg/mL[2]
Pyrrolidine derivative 3h HCT116 (Colon)2.9 - 16[4]
Pyrrolidine derivative 3k HCT116 (Colon), HL60 (Leukemia)2.9 - 16[4]

Note: A lower IC50 value indicates higher potency.

Antimicrobial Activity

Derivatives of the indole and pyrrolidine scaffolds have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Indole-Pyrrolidine Derivatives and Similar Scaffolds

Compound/ScaffoldMicroorganismMIC (µg/mL)Reference
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3ao Staphylococcus aureus< 1[5]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aq Staphylococcus aureus< 1[5]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag Mycobacterium smegmatis3.9[5]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag Candida albicans3.9[5]
Indole-triazole derivative 3d MRSAMore effective than ciprofloxacin[6]
Pyrrolidine-2,5-dione derivative 5a Enterococcus faecalis0.25 µM[7]
Pyrrolidine-2,5-dione derivative 5g Enterococcus faecalis0.25 µM[7]
Pyrrolidine-2,5-dione derivative 5a Candida albicans0.125 µM[7]
Pyrrolidine-2,5-dione derivative 3 Bacteria and Yeasts64-128[3]
Pyrrolidine-2,5-dione derivative 5 Bacteria and Yeasts32-128[3]
Pyrrolidine-2,5-dione derivative 8 Bacteria and Yeasts16-256[3]

Note: A lower MIC value indicates higher potency.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

General Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add different concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Compound Test Compound Solution Mix Mix Compound and DPPH Compound->Mix DPPH DPPH Radical Solution DPPH->Mix Incubate Incubate in Dark Mix->Incubate Absorbance Measure Absorbance at 517 nm Incubate->Absorbance Calculate Calculate % Inhibition Absorbance->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_readout Readout & Analysis Plate_Cells Plate Cells Treat_Cells Treat with Compound Plate_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways

Indole-based compounds are known to modulate several key signaling pathways implicated in cancer and inflammation. While the specific pathways affected by this compound are not yet fully elucidated, related compounds have been shown to interact with the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Indole-3-carbinol (I3C) and its derivatives can inhibit this pathway, leading to anticancer effects.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to various stimuli and plays a key role in cancer. Some indole alkaloids have been shown to modulate MAPK signaling.

  • NF-κB Pathway: The Nuclear Factor-kappa B pathway is a critical regulator of inflammation and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a known inhibitor of NF-κB activation.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Promotes Indole_I3C Indole-3-carbinol (I3C) & Derivatives Indole_I3C->PI3K Inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Regulates MAPK MAPK MAPKK->MAPK Regulates Proliferation_Apoptosis Proliferation_Apoptosis MAPK->Proliferation_Apoptosis Regulates Indole_Alkaloids Indole Alkaloids Indole_Alkaloids->MAPK Modulates IKK IKK IkB IκB IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB IkB->NFkB Inhibits Inflammation_Survival Inflammation_Survival NFkB->Inflammation_Survival Promotes PDTC Pyrrolidine Dithiocarbamate (PDTC) PDTC->IKK Inhibits

Key signaling pathways modulated by indole and pyrrolidine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data on structurally similar compounds highlight the potential for potent anticancer and antimicrobial activities. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB by related scaffolds suggests potential mechanisms of action that can be explored for this novel chemical class.

References

Performance Analysis of Immobilized 2-Pyrrolidin-2-yl-1H-indole Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and reusable catalysts is a cornerstone of modern organic synthesis and drug development. Chiral organocatalysts, particularly those based on the pyrrolidine scaffold, have emerged as powerful tools for the construction of complex molecular architectures with high stereocontrol. Among these, 2-pyrrolidin-2-yl-1H-indole and its derivatives have shown significant promise in asymmetric catalysis. However, their practical application is often hampered by challenges in catalyst separation and recycling. Immobilization of these catalysts onto solid supports offers a viable solution to these issues, enhancing their stability and enabling their use in continuous flow processes.

This guide provides a comparative performance analysis of immobilized this compound catalysts against their homogeneous counterparts and other relevant alternatives. The data presented is a synthesis of reported experimental findings for structurally similar catalysts, providing a benchmark for researchers in the field.

Comparative Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction where the efficacy of chiral organocatalysts is often evaluated. The following tables summarize the performance of a homogeneous 2-pyrrolidin-2-yl-1H-benzimidazole catalyst (a close structural analog of the target indole catalyst) and a representative immobilized pyrrolidine-based catalyst in the Michael addition of aldehydes or ketones to nitroalkenes.

Table 1: Performance of Homogeneous 2-Pyrrolidin-2-yl-1H-benzimidazole Catalyst in Thio-Michael Addition

EntrySubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Yield (%)
1ThiophenolCyclohex-2-en-1-one10Methanol595
2ThiophenolChalcone10Methanol692
34-MethylthiophenolCyclohex-2-en-1-one10Methanol5.590
44-ChlorothiophenolChalcone10Methanol6.588

Data synthesized from a study on 2-Pyrrolidin-2yl-1H-benzimidazole (PBI) as an organocatalyst.

Table 2: Representative Performance of Immobilized Pyrrolidine-Based Catalysts in Asymmetric Michael Addition

EntrySupportSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reusability (cycles)
1PolystyreneCyclohexanoneβ-Nitrostyrene10Toluene2497>99:1>998
2Silica GelPropanalβ-Nitrostyrene5CH2Cl2489598:2975
3PEGMA ResinAcetone4-Nitrobenzaldehyde20Water1285--4

Performance data is representative of typical results obtained for polymer- and silica-supported pyrrolidine catalysts in similar Michael addition reactions. Specific performance may vary based on the exact catalyst structure, support, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and immobilization of a this compound type catalyst, and its application in a model asymmetric Michael addition reaction.

Protocol 1: Synthesis and Immobilization of a Pyrrolidine-Indole Catalyst on Silica Gel

1. Synthesis of (S)-2-(1H-indol-2-yl)pyrrolidine:

  • To a solution of L-proline (1.15 g, 10 mmol) in trifluoroacetic acid (20 mL) at 0 °C, add indole (1.17 g, 10 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired product.

2. Functionalization of Silica Gel:

  • Activate silica gel by heating at 150 °C under vacuum for 4 hours.

  • To a suspension of activated silica gel (10 g) in dry toluene (100 mL), add (3-chloropropyl)trimethoxysilane (5 mL, 26 mmol).

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Filter the functionalized silica gel, wash with toluene and methanol, and dry under vacuum.

3. Immobilization of the Catalyst:

  • To a suspension of the chloropropyl-functionalized silica gel (5 g) in dry DMF (50 mL), add (S)-2-(1H-indol-2-yl)pyrrolidine (1.0 g, 5 mmol) and potassium carbonate (1.38 g, 10 mmol).

  • Heat the mixture at 80 °C for 48 hours.

  • Filter the silica-supported catalyst, wash sequentially with DMF, water, methanol, and dichloromethane, and dry under vacuum.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
  • To a vial containing the immobilized catalyst (0.1 mmol, 10 mol%), add toluene (1.0 mL), cyclohexanone (0.5 mmol), and β-nitrostyrene (0.25 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the catalyst and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Visualizing the Workflow and Catalytic Cycle

Diagrams generated using Graphviz provide a clear visual representation of the experimental and conceptual frameworks.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_immobilization Immobilization cluster_reaction Catalytic Reaction Proline L-Proline Synthesis Condensation (TFA) Proline->Synthesis Indole Indole Indole->Synthesis Catalyst (S)-2-(1H-indol-2-yl)pyrrolidine Synthesis->Catalyst Immobilization Covalent Attachment Catalyst->Immobilization cluster_immobilization cluster_immobilization Silica Silica Gel Functionalization Functionalization (Chloropropylsilane) Silica->Functionalization Functionalization->Immobilization Immobilized_Catalyst Immobilized Catalyst Immobilization->Immobilized_Catalyst Reaction Michael Addition Immobilized_Catalyst->Reaction cluster_reaction cluster_reaction Reactants Ketone + Nitroalkene Reactants->Reaction Product Chiral Product Reaction->Product

Caption: General workflow for the synthesis and application of an immobilized catalyst.

CatalyticCycle Catalyst Immobilized This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (e.g., β-Nitrostyrene) Hydrolysis Hydrolysis Iminium->Hydrolysis Product Michael Adduct Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: Proposed catalytic cycle for the enamine-mediated asymmetric Michael addition.

A Comparative Guide to the Computational Docking of Spirooxindole-Pyrrolidine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies on spirooxindole-pyrrolidine derivatives, a class of compounds showing significant promise in anticancer research. Due to the limited specific research on 2-pyrrolidin-2-yl-1H-indole derivatives, this guide focuses on the structurally related and extensively studied spirooxindole-pyrrolidine scaffold, which incorporates both the core indole (as oxindole) and pyrrolidine rings. The data presented herein is derived from recent studies and offers insights into the binding affinities and potential mechanisms of action of these compounds against various cancer-related protein targets.

Quantitative Data Summary

The following table summarizes the in-silico and in-vitro data for a selection of spirooxindole-pyrrolidine derivatives against various cancer cell lines and protein targets. This allows for a direct comparison of their potential efficacy.

Compound IDTarget Protein(s)Binding Energy (kcal/mol)Cancer Cell LineIC50 (µM)Reference
4u Bcl-2-6.56HepG-2< 10[1]
4w Bcl-2-8.41HepG-2< 10[1]
4c ALK Receptor-6.73--[1]
4o ALK Receptor-7.14--[1]
5g EGFR, CDK-2-5.3 to -7.6MCF-72.8[2]
5l EGFR, CDK-2-5.3 to -7.6MCF-73.4[2][3]
5n EGFR, CDK-2-5.3 to -7.6MDA-MB-2314.32[2][3]
5o EGFR, CDK-2-MCF-74.12[2][3]
4k Not SpecifiedNot SpecifiedMCF-715.32 ± 0.02
4k Not SpecifiedNot SpecifiedK562-leukemia14.74 ± 0.7[4]
7f Not SpecifiedNot SpecifiedPC38.7 ± 0.7[5]
7k Not SpecifiedNot SpecifiedHeLa8.4 ± 0.5[5]
7d Not SpecifiedNot SpecifiedMCF-77.36 ± 0.37[5]
4a CD44, EGFR, AKR1D1, HER-2-6.65 to -8.73--[6]
Compound II EGFR, CDK-2Not SpecifiedMCF-70.189 ± 0.01[2]
Compound II EGFR, CDK-2Not SpecifiedHepG-21.04 ± 0.21[2]

Experimental Protocols

The methodologies cited in the referenced studies for computational docking and experimental validation are crucial for understanding and reproducing the presented data.

Molecular Docking Simulation

A generalized protocol for the molecular docking studies of spirooxindole-pyrrolidine derivatives is as follows:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 1M17) and CDK-2 (PDB ID: 6Q4G), are retrieved from the Protein Data Bank.[2][3] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for ligand binding is then defined.

  • Ligand Preparation: The 2D structures of the spirooxindole-pyrrolidine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.

  • Docking Execution: Molecular docking is performed using software such as MOE (Molecular Operating Environment).[2][3] The prepared ligands are docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score), which indicates the strength of the interaction between the ligand and the protein. The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[2][3]

In-Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated in-vitro using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., A549, HepG-2, SKOV-3, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]

  • Compound Treatment: The cells are seeded in 96-well plates and incubated. After attachment, the cells are treated with various concentrations of the spirooxindole-pyrrolidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][3]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some spirooxindole-pyrrolidine derivatives and a general workflow for computational drug design.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Spirooxindole- Pyrrolidine Derivative Inhibitor->EGFR Inhibits

EGFR signaling pathway and point of inhibition.

Docking_Workflow Start Start: Identify Biological Target PrepProtein Prepare Target Protein (e.g., from PDB) Start->PrepProtein PrepLigand Design & Prepare Ligand Library (Spirooxindole Derivatives) Start->PrepLigand Docking Molecular Docking (e.g., MOE, AutoDock) PrepProtein->Docking PrepLigand->Docking Analysis Analyze Results: - Binding Energy - Interactions Docking->Analysis HitID Hit Identification & Optimization Analysis->HitID Synthesis Chemical Synthesis HitID->Synthesis Promising Candidates End Lead Compound HitID->End Validated Lead BioAssay Biological Assays (e.g., MTT Assay) Synthesis->BioAssay BioAssay->HitID Feedback for Optimization

General workflow for computational drug design.

References

A Comparative Guide to the Bioactivity of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. This guide provides a comprehensive cross-validation of the bioactivity of novel indole derivatives, with a particular focus on their anticancer properties. By objectively comparing their performance against established alternatives and presenting supporting experimental data, this document aims to empower researchers in the pursuit of next-generation therapeutics.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative bioactivity data for various classes of novel indole derivatives, benchmarked against established reference compounds. The data is presented to facilitate a clear comparison of their potency against different cancer cell lines and molecular targets.

Tubulin Polymerization Inhibitors

Reference Compound: Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[1][2] It serves as a benchmark for the development of new tubulin-targeting agents.[1][2]

Compound Class/DerivativeTarget Cell LineIC50 (µM)Reference CompoundRef. IC50 (µM)
Indole-based TMP Analogs
Derivative 5mVarious cancer cells0.11 - 1.4Combretastatin A-4~0.002 - 0.004 (Bladder Cancer Cells)[1]
Derivative 6vT47D (Breast)0.04Combretastatin A-4-
Arylthioindoles (ATIs)
ATI Derivative 3MCF-7 (Breast)0.052Vinblastine/Paclitaxel-
ATI Derivative 4MCF-7 (Breast)0.013Vinblastine/Paclitaxel-
Indole/1,2,4-Triazole Hybrids
Compound 7iVarious cancer cellsTubulin IC50: 3.03Combretastatin A-4Tubulin IC50: 8.33[3]
Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibitors

Reference Compounds: Erlotinib is a well-established EGFR inhibitor used in the treatment of non-small cell lung cancer.[4][5] Dasatinib is a multi-targeted kinase inhibitor with potent activity against Src family kinases.[6][7][8]

Compound Class/DerivativeTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)Reference Compound(s)Ref. IC50 (µM)
Dual EGFR/Src Inhibitors
Compound 16EGFR1.026Lung & Prostate-ErlotinibEGFR: ~0.01 - 0.1[9]
Src0.002DasatinibSrc: <0.001[8]
3-Substituted Indoles
Phenyl Derivative (4d)c-Src50.6--Dasatinib-
3-Nitrophenyl Derivative (4l)c-Src58.3--Dasatinib-
Indole-Based 1,3,4-Oxadiazoles
Compound 2eEGFR2.80HCT116 (Colon)6.43ErlotinibEGFR: 0.04[10]
Benzofuran–Indole Hybrids
Compound 8aaEGFR0.44PC9 (Lung)0.32Erlotinib-

Experimental Protocols: Methodologies for Bioactivity Assessment

Detailed and standardized experimental protocols are crucial for the validation and comparison of bioactivity data. The following sections outline the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel indole derivatives and reference compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP solution

  • Test compounds and reference inhibitor (e.g., Combretastatin A-4)

  • 96-well plate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Serial dilutions of the test compounds and reference inhibitor are prepared in polymerization buffer.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, the test compound dilutions are added to the wells.

  • Initiation of Polymerization: A solution of purified tubulin and GTP in polymerization buffer is added to each well to initiate the polymerization reaction.

  • Kinetic Measurement: The absorbance at 340 nm is measured every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

EGFR/Src Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR or Src kinase.

Materials:

  • Recombinant human EGFR or Src kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds and reference inhibitors (e.g., Erlotinib, Dasatinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Serial dilutions of the test compounds and reference inhibitors are prepared.

  • Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test compounds in a kinase reaction buffer.

  • ADP Detection: After the kinase reaction, the amount of ADP produced is quantified using a detection reagent that converts ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, provide visual representations of key signaling pathways and experimental workflows relevant to the bioactivity of novel indole derivatives.

experimental_workflow Experimental Workflow for Bioactivity Assessment cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation start Select Novel Indole Derivatives assay Cell Viability Assay (e.g., MTT) start->assay ic50 Determine IC50 Values assay->ic50 target_assay Target-Based Assays (e.g., Kinase, Tubulin) ic50->target_assay pathway_analysis Signaling Pathway Analysis target_assay->pathway_analysis animal_model Animal Models pathway_analysis->animal_model efficacy Evaluate Efficacy & Toxicity animal_model->efficacy

Caption: A logical workflow for the cross-validation of novel indole derivatives.

tubulin_inhibition_pathway Tubulin Polymerization Inhibition Pathway cluster_microtubule Microtubule Dynamics cluster_inhibition Inhibition by Indole Derivatives cluster_cellular_effect Cellular Effect tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules spindle Disrupted Mitotic Spindle depolymerization Depolymerization microtubules->depolymerization microtubules->spindle Formation of depolymerization->tubulin indole Novel Indole Derivatives indole->polymerization Inhibition mitotic_arrest G2/M Arrest spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.

egfr_src_pathway EGFR and Src Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome egf EGF egfr EGFR egf->egfr Binds src Src egfr->src Activates ras RAS-RAF-MEK-ERK (MAPK Pathway) egfr->ras Activates pi3k PI3K-AKT Pathway egfr->pi3k Activates src->ras src->pi3k stat STAT Pathway src->stat transcription Gene Transcription ras->transcription pi3k->transcription stat->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival indole Indole-based EGFR/Src Inhibitors indole->egfr Inhibit indole->src Inhibit

Caption: Inhibition of EGFR and Src signaling by dual-targeting indole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-pyrrolidin-2-yl-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to implement appropriate safety measures to minimize exposure risks. This includes the use of personal protective equipment (PPE) and engineering controls.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Engineering Controls Work should be conducted in a chemical fume hood to minimize inhalation exposure.

Although not specifically classified, indole derivatives may be harmful if swallowed and can cause skin and eye irritation. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.

Step-by-Step Disposal Protocol

The disposal of 2-pyrrolidin-2-yl-1H-indole waste must be conducted systematically through segregation, containment, labeling, and transfer.

  • Waste Segregation :

    • Solid Waste : Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

    • Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is critical not to mix it with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]

    • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1][2]

  • Waste Containment :

    • All waste containers must be in good condition, leak-proof, and have appropriate, tightly fitting caps.[3][4]

    • Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[4]

  • Waste Labeling :

    • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[3]

    • The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.[3]

  • Storage :

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that incompatible waste streams are stored separately to prevent accidental mixing and dangerous reactions.[1]

  • Disposal and Pickup :

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [1]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[1] Follow your institution's specific procedures for this process.

Experimental Protocols for Waste Management

In the absence of specific, published degradation or neutralization protocols for this compound, attempting chemical treatment of the waste in the laboratory is not recommended.[1] Such procedures can be hazardous and may produce byproducts of unknown toxicity. The most compliant and safest approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container store Store Securely in Designated Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-pyrrolidin-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-pyrrolidin-2-yl-1H-indole. This guide is based on the known hazards of its primary structural components, indole and pyrrolidine, as well as general best practices for handling laboratory chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before beginning any experimental work.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

Hazard Analysis of Structural Components

To establish a baseline for safe handling, the hazards associated with the indole and pyrrolidine moieties are considered:

  • Indole and its derivatives: These compounds can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[1][2]

  • Pyrrolidine: This compound is a hazardous substance. It is a highly flammable liquid and vapor that can cause severe skin burns and serious eye damage.[3][4][5] It is also harmful if swallowed or inhaled.[3][4]

Given these potential hazards, a conservative and meticulous approach to personal protective equipment (PPE) and handling is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/Goggles & Face ShieldChemical splash goggles or safety glasses with side shields are required.[6][7] A face shield is recommended when there is a risk of splashing.[6][7]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[3] Gloves must be inspected for integrity before each use and changed regularly, or immediately upon known or suspected contact with the chemical.[4][8]
Body Protection Laboratory Coat/CoverallsA standard laboratory coat should be worn at all times.[2] For procedures with a higher risk of exposure, chemically resistant coveralls are recommended.[6]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or in case of spills, a NIOSH/MSHA-approved respirator should be used.[6][7]

Operational Plan: Handling and Storage

A systematic workflow is crucial for the safe handling of this compound to minimize exposure and prevent contamination.

Preparation and Handling:

  • Review Safety Information: Before any work begins, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Ensure Proper Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above before handling the chemical.[1]

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.[6]

  • Weighing and Transferring: Conduct all weighing and transfer operations within a chemical fume hood.[3] Use a disposable weighing boat.

  • Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.[1]

  • Decontamination: After handling, wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.[3] Properly decontaminate all glassware before removing it from the fume hood.[3]

Storage:

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Inert Atmosphere: For long-term stability, consider storing under an inert gas such as nitrogen.[7]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containerization: Collect all solid and liquid waste containing this compound in designated, properly labeled hazardous waste containers.[3][6]

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the solid hazardous waste container.[3]

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.[3]

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[3]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Review_SDS Review Safety Information Prep_Ventilation Prepare Ventilated Work Area (Fume Hood) Review_SDS->Prep_Ventilation Don_PPE Don Appropriate PPE Prep_Ventilation->Don_PPE Weigh_Transfer Weighing and Transferring Don_PPE->Weigh_Transfer Dissolve Dissolving in Solvent Weigh_Transfer->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Work Area & Glassware Reaction->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Institutional Procedures Label_Waste->Dispose

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pyrrolidin-2-yl-1H-indole
Reactant of Route 2
2-pyrrolidin-2-yl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.